2-Methyl-2-hexene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylhex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEKDYGHDCHWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181810 | |
| Record name | 2-Hexene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2738-19-4 | |
| Record name | 2-Hexene, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-2-HEXENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hexene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2-hexene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-2-hexene
Introduction
This compound, an acyclic olefin with the molecular formula C₇H₁₄, is a member of the branched alkene family.[1][2][3] Branched alkenes are of significant interest in organic chemistry and are valuable intermediates in the synthesis of a wide array of organic compounds.[4] The presence of branching in structures like this compound influences the electron density of the carbon-carbon double bond and the steric accessibility for reactions, leading to unique chemical properties.[4] These characteristics make it a useful building block for more complex molecules, including pharmaceuticals and agrochemicals.[4] This document provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and characteristic reactions, tailored for professionals in research and development.
Physical and Spectroscopic Properties
The physical and spectroscopic data for this compound are summarized in the tables below. These properties are crucial for its handling, purification, and characterization.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-methylhex-2-ene | [3] |
| CAS Number | 2738-19-4 | [1][3][4] |
| Molecular Formula | C₇H₁₄ | [1][2][3][5] |
| Molecular Weight | 98.19 g/mol | [3][4][5][6] |
| Appearance | Colorless liquid | [1][2] |
| Density | 0.71 g/mL (at 20°C) | [1][6] |
| Boiling Point | 95 °C | [1][6][7] |
| Melting Point | -130.35 °C | [1] |
| Flash Point | -2 °C | [6][8] |
| Refractive Index | 1.41 (at 20°C) | [8] |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether) | [1][2] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | Spectral data available. | [9] |
| ¹³C NMR | Spectral data available. | [3][10] |
| Mass Spectrometry (MS) | Mass spectrum available through NIST and other databases. | [5][11] |
| Infrared (IR) Spectroscopy | IR spectrum available through the NIST/EPA Gas-Phase Infrared Database. | [5] |
Chemical Properties and Reactivity
As an alkene, this compound's chemistry is dominated by the reactivity of its carbon-carbon double bond. The trisubstituted nature of this double bond plays a key role in its reaction pathways.
Electrophilic Addition Reactions
Electrophilic addition is the characteristic reaction of alkenes, where the electron-rich π-bond attacks an electrophile.[4] For this compound, these reactions are regioselective, governed by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has more hydrogen atoms. This rule is a consequence of the mechanism proceeding through the most stable carbocation intermediate.
Hydrohalogenation (e.g., with HBr): The reaction of this compound with hydrogen halides like HBr proceeds via the formation of a stable tertiary carbocation. The proton from HBr adds to the C3 carbon, leading to a carbocation at the C2 position. The subsequent attack by the bromide ion results in the formation of 2-bromo-2-methylhexane as the major product.[10][12]
Caption: Electrophilic addition of HBr to this compound.
Hydrogenation: this compound can be reduced to its corresponding alkane, 2-methylhexane, through catalytic hydrogenation. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst such as platinum, palladium, or nickel. The standard enthalpy of this hydrogenation reaction is approximately -108.8 ± 0.7 kJ/mol.[13]
Synthesis and Experimental Protocols
This compound is typically synthesized via elimination reactions. The most common laboratory method is the acid-catalyzed dehydration of the corresponding alcohol.
Primary Synthesis Route: Dehydration of 2-Methyl-2-hexanol
The acid-catalyzed dehydration of 2-methyl-2-hexanol is an efficient method to produce this compound.[4] This reaction proceeds through an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate, which favors the formation of the more substituted alkene (Zaitsev's rule).
Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methyl-2-hexanol
This protocol is a representative procedure adapted from analogous reactions.[1][4]
Materials:
-
2-methyl-2-hexanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)
-
Distillation apparatus, separatory funnel, round-bottom flasks, heating mantle.
Procedure:
-
Reaction Setup: Place 2-methyl-2-hexanol into a round-bottom flask. Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath. Add a few boiling chips.
-
Distillation: Assemble a simple distillation apparatus. Heat the mixture gently using a heating mantle to a temperature that allows the alkene product (boiling point ~95°C) to distill over along with water. Collect the distillate in a receiver cooled in an ice bath.
-
Workup - Neutralization: Transfer the distillate to a separatory funnel. Carefully wash the organic layer by adding saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the funnel frequently to release CO₂ gas.
-
Workup - Washing: Remove the aqueous layer. Wash the organic layer with brine to remove the bulk of the dissolved water.
-
Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate to dry the product. Swirl the flask until the liquid is clear.
-
Final Purification: Decant or filter the dried liquid into a clean, dry round-bottom flask. Perform a final fractional distillation, collecting the fraction that boils at the literature value for this compound (around 95°C) to obtain the purified product.
Caption: Experimental workflow for the synthesis of this compound.
Applications
This compound serves primarily as an intermediate in organic synthesis.[1][2] Its applications include:
-
Building Block: It is used as a precursor in the synthesis of more complex organic molecules, including heterocyclic compounds.[1]
-
Fragrance Industry: It can be used as an ingredient in fragrances to impart specific scents in cosmetic products.[1][2]
-
Research Chemical: It is a useful compound for studying the mechanisms of electrophilic addition and other reactions involving branched alkenes.[4]
Safety Information
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Table 3: GHS Hazard and Precautionary Statements
| Category | Information | Reference(s) |
| Pictograms | Flame, Health Hazard | [3][8] |
| Signal Word | Danger | [3][8] |
| Hazard Statements | H225: Highly flammable liquid and vapor.H304: May be fatal if swallowed and enters airways.H336: May cause drowsiness or dizziness. | [3] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P331: Do NOT induce vomiting.P403+P235: Store in a well-ventilated place. Keep cool. | [3][8][14] |
Always consult the full Safety Data Sheet (SDS) before handling this compound.[14] Handle in a well-ventilated area, preferably a fume hood, and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
References
- 1. Acid-Catalyzed Dehydration of 2-Methylcyclohexanol - Edubirdie [edubirdie.com]
- 2. Dehydration Of 2-Methylcyclohexanol Lab Report | ipl.org [ipl.org]
- 3. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. turbo.vernier.com [turbo.vernier.com]
- 5. homework.study.com [homework.study.com]
- 6. 2-METHYL-2-HEXANOL synthesis - chemicalbook [chemicalbook.com]
- 7. homework.study.com [homework.study.com]
- 8. benchchem.com [benchchem.com]
- 9. Solved Consider the reaction of this compound with HBr. | Chegg.com [chegg.com]
- 10. homework.study.com [homework.study.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
2-Methyl-2-hexene structural formula and isomers
An In-depth Technical Guide to 2-Methyl-2-hexene: Structural Formula, Isomerism, and Physicochemical Properties
Abstract
This technical guide provides a comprehensive overview of this compound (C7H14), a branched alkene of significant interest in organic synthesis. The document details its structural formula, explores the extensive isomerism of the C7H14 molecular formula, presents key physicochemical data in a structured format, and outlines common experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Introduction
Branched alkenes, such as this compound, are pivotal intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and specialty polymers.[1] Their unique reactivity, influenced by the steric and electronic effects of their substituents, makes them valuable building blocks in modern organic chemistry.[1] The molecular formula C7H14 encompasses a large number of constitutional and stereoisomers, presenting a rich landscape for the study of isomerism.[1][2] This guide focuses on this compound, providing detailed information on its structure and properties.
Structural Formula and Identification
This compound is an acyclic alkene with a seven-carbon skeleton. The IUPAC name, 2-methylhex-2-ene, indicates a six-carbon (hex) main chain with a double bond starting at the second carbon (-2-ene) and a methyl group also attached to the second carbon (2-methyl-).
The structure of this compound is characterized by a trisubstituted double bond. Due to the presence of two identical methyl groups on one of the double-bonded carbons, this compound does not exhibit geometric (cis-trans or E/Z) isomerism.
Isomerism in C7H14
The molecular formula C7H14 represents a wide variety of isomers, which can be broadly classified into constitutional isomers and stereoisomers.[1]
Constitutional Isomers
Constitutional (or structural) isomers have the same molecular formula but differ in the connectivity of their atoms. The isomers of C7H14 include other alkenes (heptenes, other methylhexenes, etc.) and various cycloalkanes.[1][2]
-
Heptenes: Isomers where the double bond is located in a seven-carbon chain (e.g., 1-heptene, 2-heptene, 3-heptene).
-
Methylhexenes: Positional isomers where the methyl group and the double bond are at different locations on a six-carbon chain (e.g., 3-methyl-1-hexene, 4-methyl-2-hexene).
-
Ethylpentenes & Dimethylpentenes: Isomers with more highly branched carbon chains.
-
Cycloalkanes: Saturated cyclic structures (e.g., methylcyclohexane, ethylcyclopentane, 1,2-dimethylcyclopentane).
Stereoisomers
Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of atoms.
-
Geometric (E/Z) Isomerism: This occurs in alkenes where each carbon of the double bond is attached to two different groups. For example, 3-hexene can exist as cis (Z) and trans (E) isomers. As previously noted, this compound cannot exhibit E/Z isomerism.
-
Optical (R/S) Isomerism: This occurs in molecules containing a chiral center (a carbon atom bonded to four different groups). Several isomers of C7H14, such as 3-methyl-1-hexene, are chiral and exist as a pair of enantiomers.
Physicochemical Properties
This section summarizes key quantitative data for this compound and a selection of its isomers.
| Property | This compound | 1-Heptene | trans-2-Heptene | Methylcyclohexane |
| CAS Number | 2738-19-4[4] | 592-76-7 | 14686-13-6 | 108-87-2 |
| Molecular Weight ( g/mol ) | 98.19[3] | 98.19 | 98.19 | 98.19 |
| Boiling Point (°C) | 94.85 ± 1[4][6] | 93.6 | 98.3 | 101 |
| Melting Point (°C) | -130.38[4][6] | -119 | -110.3 | -126.6 |
| Density (g/cm³ at 20°C) | 0.708 | 0.697 | 0.703 | 0.769 |
| Refractive Index (at 20°C) | 1.411 | 1.399 | 1.408 | 1.423 |
Note: Data compiled from various chemical databases. Values can vary slightly depending on the source and measurement conditions.
Experimental Protocols
Synthesis of this compound
A primary and efficient method for the synthesis of this compound is the acid-catalyzed dehydration of 2-methyl-2-hexanol.[1] This reaction proceeds via an E1 elimination mechanism and favors the formation of the more substituted (and thus more stable) alkene, in accordance with Zaitsev's rule.
Protocol: Dehydration of 2-Methyl-2-hexanol
-
Apparatus Setup: Assemble a simple distillation apparatus. Place 2-methyl-2-hexanol in the distilling flask with a boiling chip.
-
Acid Catalyst: Cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to the alcohol. An approximate 1:4 molar ratio of acid to alcohol is typical.
-
Heating: Gently heat the reaction mixture. The lower-boiling alkene product will distill as it is formed, shifting the equilibrium toward the product side.
-
Collection: Collect the distillate, which will consist of this compound and water, in a receiving flask cooled in an ice bath.
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (saturated NaCl solution).
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
-
Purification: Decant or filter the dried liquid. The final product can be further purified by fractional distillation to remove any unreacted alcohol or isomeric byproducts.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for C=C stretching (around 1670-1680 cm⁻¹) and vinylic C-H stretching (around 3000-3100 cm⁻¹).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show distinct signals for the different types of protons in the molecule. The vinylic proton will appear as a triplet in the alkene region (around 5.0-5.5 ppm).
-
¹³C NMR: The spectrum will display seven distinct signals, with the two carbons of the double bond appearing in the downfield region (typically 120-140 ppm).[3]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 98. The fragmentation pattern will exhibit characteristic losses of alkyl radicals, with a prominent peak often corresponding to the formation of a stable allylic carbocation.[4][5]
Conclusion
This compound is a structurally important branched alkene with a rich isomeric landscape. Its synthesis, primarily through the dehydration of the corresponding tertiary alcohol, is a classic example of regioselectivity in elimination reactions. A thorough understanding of its structure, properties, and the characteristics of its isomers is essential for its effective application in research and industrial organic synthesis. The analytical protocols detailed herein provide a robust framework for its characterization and quality control.
References
- 1. This compound|High Purity|CAS 2738-19-4 [benchchem.com]
- 2. C7H14 isomers of molecular formula C7H14 structural isomers carbon chain isomers structural formula skeletal formula of heptene methylcyclohexane Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 3. This compound | C7H14 | CID 17656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hexene, 2-methyl- [webbook.nist.gov]
- 5. 2-Hexene, 2-methyl- [webbook.nist.gov]
- 6. 2-Hexene, 2-methyl- [webbook.nist.gov]
Spectroscopic Analysis of 2-Methyl-2-hexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-2-hexene, a valuable unsaturated hydrocarbon in organic synthesis and material science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended to serve as a core reference for the structural elucidation and characterization of this compound.
Spectroscopic Data Summary
The structural confirmation of this compound (C₇H₁₄, Molecular Weight: 98.19 g/mol ) is achieved through the combined application of NMR, IR, and Mass Spectrometry. Each technique provides unique insights into the molecular framework, functional groups, and fragmentation patterns of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.1 | Triplet | 1H | =CH- (C3-H) |
| ~1.9 | Quartet | 2H | -CH₂- (C4-H₂) |
| ~1.6 | Singlet | 6H | =C(CH₃)₂ (C2-CH₃, C7-H₃) |
| ~1.3 | Sextet | 2H | -CH₂- (C5-H₂) |
| ~0.9 | Triplet | 3H | -CH₃ (C6-H₃) |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~132.5 | C2 |
| ~125.0 | C3 |
| ~39.5 | C4 |
| ~25.8 | C7 |
| ~25.5 | C2-CH₃ |
| ~22.5 | C5 |
| ~14.0 | C6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for this compound are summarized below.
Table 3: IR Spectroscopic Data for this compound [3][4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | =C-H Stretch |
| 2960-2850 | Strong | C-H Stretch (Alkyl) |
| ~1670 | Medium | C=C Stretch (Alkene) |
| ~1460 | Medium | C-H Bend (Alkyl) |
| ~890 | Strong | =C-H Bend (Out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by the following major peaks.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 98 | ~20 | [M]⁺ (Molecular Ion) |
| 83 | ~30 | [M - CH₃]⁺ |
| 69 | ~100 | [M - C₂H₅]⁺ (Base Peak) |
| 55 | ~70 | [C₄H₇]⁺ |
| 41 | ~80 | [C₃H₅]⁺ |
Experimental Protocols
The following sections describe the general experimental methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
Data Acquisition: ¹H and ¹³C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans and often proton decoupling techniques are employed to enhance the signal.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
Data Acquisition: The salt plates are mounted in a sample holder and placed in the beam path of an FTIR spectrometer. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. In the ion source, the sample is vaporized and then ionized, most commonly using electron ionization (EI) at 70 eV.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion, generating the mass spectrum.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the combined spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The spectroscopic data presented in this guide, obtained from NMR, IR, and Mass Spectrometry, collectively provide a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra reveal the precise arrangement of protons and carbon atoms, the IR spectrum confirms the presence of the alkene functional group, and the mass spectrum establishes the molecular weight and characteristic fragmentation pattern. These data and the accompanying experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
Thermodynamic stability of 2-Methyl-2-hexene vs its isomers
An In-depth Technical Guide to the Thermodynamic Stability of 2-Methyl-2-hexene and its Isomers
Introduction: Fundamentals of Alkene Stability
The thermodynamic stability of alkenes is a cornerstone of organic chemistry, influencing reaction equilibria, product distributions, and the feasibility of synthetic pathways. Stability is inversely related to the potential energy of a molecule; a more stable compound possesses a lower internal energy. For alkenes, stability is primarily dictated by the substitution pattern of the carbon-carbon double bond, steric interactions, and electronic effects such as hyperconjugation.
Generally, the stability of an alkene increases with the number of alkyl substituents attached to the sp²-hybridized carbons of the double bond.[1][2] This principle, often summarized by Zaitsev's rule in the context of elimination reactions, leads to the following general hierarchy of stability:
Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Ethene (unsubstituted)
This trend is largely attributed to two factors:
-
Hyperconjugation: This is a stabilizing interaction where electrons from adjacent C-H or C-C sigma bonds overlap with the empty π* antibonding orbital of the double bond.[3] The greater the number of alkyl substituents, the more opportunities for hyperconjugation exist, which delocalizes electron density and lowers the overall energy of the molecule.[3]
-
Bond Strengths: A bond between an sp² carbon and an sp³ carbon is stronger than a bond between two sp³ carbons. More highly substituted alkenes have a higher proportion of these stronger sp³–sp² bonds, contributing to their greater stability.[3]
Furthermore, for disubstituted alkenes, stereoisomerism plays a critical role. Trans (E) isomers, where the larger alkyl groups are on opposite sides of the double bond, are generally more stable than their corresponding cis (Z) isomers.[2] This is due to reduced steric strain, as the bulky groups in cis isomers experience repulsive nonbonding interactions.[3]
This guide provides a detailed analysis of the thermodynamic stability of this compound, a trisubstituted alkene, in comparison to its various C7H14 isomers, supported by quantitative thermodynamic data, experimental methodologies, and visual representations of stability relationships.
Quantitative Thermodynamic Data
The most direct measure of a molecule's thermodynamic stability is its standard enthalpy of formation (ΔfH°), which represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. A more negative ΔfH° value indicates greater stability. The standard Gibbs free energy of formation (ΔfG°) and standard molar entropy (S°) also provide crucial insights into the spontaneity and disorder of formation, respectively.
The following tables summarize the available experimental thermodynamic data for this compound and a selection of its C7H14 isomers. Data is primarily sourced from the National Institute of Standards and Technology (NIST) database.[4][5][6][7][8][9]
Table 1: Standard Enthalpy of Formation for C7H14 Isomers (Liquid Phase at 298.15 K)
| Compound | Structure Type | Substitution | ΔfH° (liquid, kJ/mol) | Reference(s) |
| This compound | Branched | Trisubstituted | -115.5 ± 0.9 | [10] (Calculated from ΔrH°) |
| 1-Heptene | Linear | Monosubstituted | -98.37 ± 0.88 | [5] |
| (E)-2-Heptene | Linear, trans | Disubstituted | -109.5 ± 0.84 | [4] |
| (Z)-2-Heptene | Linear, cis | Disubstituted | -105.3 ± 0.84 | (Calculated from ΔrH°) |
| (E)-3-Heptene | Linear, trans | Disubstituted | -108.4 ± 0.84 | [7] |
| (Z)-3-Heptene | Linear, cis | Disubstituted | -104.3 ± 0.79 | [6] |
Note: The value for this compound was derived from its enthalpy of hydrogenation (-108.8 ± 0.7 kJ/mol)[10] and the enthalpy of formation of the corresponding alkane (2-methylhexane). Values for other isomers are from direct combustion calorimetry or equilibrium studies.
Table 2: Enthalpy of Hydrogenation for C7H14 Isomers (Liquid Phase)
A lower (less negative) heat of hydrogenation indicates a more stable initial alkene, as less energy is released upon its conversion to the common corresponding alkane.[3][11]
| Compound | Substitution | ΔrH° (hydrogenation, kJ/mol) | Reference(s) |
| This compound | Trisubstituted | -108.8 ± 0.7 | [10] |
| 1-Heptene | Monosubstituted | -125.6 ± 0.3 | [7] |
| (E)-3-Heptene | Disubstituted, trans | -115.9 ± 0.3 | [7] |
| (Z)-3-Heptene | Disubstituted, cis | -120.2 ± 0.3 | [6] |
The data clearly illustrates the established principles of alkene stability. The trisubstituted this compound has the lowest enthalpy of hydrogenation, confirming it is the most stable among the listed isomers. The monosubstituted 1-heptene is the least stable, releasing the most energy upon hydrogenation. Among the disubstituted isomers, the trans (E) forms are consistently more stable than the cis (Z) forms.
Experimental Protocols for Determining Thermodynamic Stability
The quantitative data presented above are determined through precise experimental techniques. The primary methods for establishing the thermodynamic properties of alkenes are combustion calorimetry and catalytic hydrogenation.
Combustion Calorimetry via Bomb Calorimeter
This method directly measures the heat of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.7-1.0 g) of the volatile alkene isomer is encapsulated to prevent evaporation. This can be achieved by sealing it in a thin-walled glass ampoule or using a specialized platinum crucible with a lid sealed by a substance like vaseline, which is designed to be ignited.[12]
-
Bomb Assembly: The encapsulated sample is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A fuse wire (iron or platinum) is attached to two electrodes, positioned to contact the sample or the ignitable sealant.[13] A small, known quantity of water (e.g., 1.00 mL) is added to the bomb to ensure all water formed during combustion condenses to the liquid state.[13]
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 20-25 atm to ensure complete combustion.[13][14]
-
Calorimeter Setup: The sealed bomb is submerged in a precisely measured quantity of water (e.g., 2000 mL) in the calorimeter bucket. The entire assembly is placed within an insulating jacket to create a nearly adiabatic system.[14][15] A high-precision thermometer (±0.001 °C) and a stirrer are placed in the water.
-
Ignition and Data Acquisition: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electrical current through the fuse wire.[13] The temperature of the water is recorded at regular intervals (e.g., every 30 seconds) until a new, stable maximum temperature is reached.[15]
-
Calculation: The total heat released (q_total) is calculated from the observed temperature change (ΔT) and the predetermined heat capacity of the calorimeter system (C_cal), which is found by combusting a standard substance like benzoic acid.[16]
-
q_total = C_cal * ΔT
-
Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid (from residual N₂ in the bomb).
-
The experimental heat of combustion at constant volume (ΔcU) is calculated. This is then converted to the standard enthalpy of combustion (ΔcH°).
-
Finally, the standard enthalpy of formation (ΔfH°) is calculated using the known ΔfH° values for the combustion products (CO₂ and H₂O).
-
Catalytic Hydrogenation
This technique measures the heat released during the catalytic addition of hydrogen across the double bond (ΔH°hydrog). While it provides a relative measure of stability, it is highly accurate for comparing isomers that yield the same alkane.[17]
Methodology:
-
Apparatus Setup: A reaction flask (e.g., a 25-mL round-bottom flask) is equipped with a magnetic stir bar. The flask is connected to a system that allows for evacuation and the introduction of hydrogen gas, often supplied from a balloon for lab-scale experiments at atmospheric pressure.[18][19]
-
Charging the Reactor: The alkene isomer (e.g., 1.0 mmol) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or a hydrocarbon) and added to the flask.[18][19] A catalytic amount of a heterogeneous catalyst, typically 5-10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added (e.g., 5-10 wt% of the alkene).[17][18]
-
Reaction Initiation: The flask is sealed (e.g., with a rubber septum), and the air is removed by applying a vacuum and backfilling with an inert gas like nitrogen, a process repeated several times.[19] The flask is then evacuated and filled with hydrogen gas.[18]
-
Hydrogenation: The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst surface. The reaction is typically exothermic and proceeds at room temperature.[19] The progress can be monitored by observing the uptake of hydrogen gas or by analytical techniques like Thin Layer Chromatography (TLC).
-
Heat Measurement: The heat of hydrogenation is measured using a reaction calorimeter. This instrument monitors the temperature change of the reaction mixture in real-time or measures the heat flow required to maintain isothermal conditions, providing a direct value for the enthalpy of the reaction.[20]
-
Data Interpretation: The measured enthalpy of hydrogenation (ΔH°hydrog) is compared across different isomers. A less exothermic (smaller negative value) ΔH°hydrog corresponds to a more stable starting alkene, as it begins at a lower potential energy level.[17]
Visualization of Stability and Experimental Workflow
Visual models are essential for conceptualizing the relationships between molecular structure, stability, and experimental design. The following diagrams, rendered using Graphviz, illustrate these concepts.
Logical Diagram: Alkene Stability Hierarchy
This diagram illustrates the general principles of alkene stability, positioning this compound and its isomers within the established hierarchy. More stable structures are placed lower in the diagram.
Caption: General hierarchy of alkene stability based on substitution.
Experimental Workflow: Catalytic Hydrogenation
This flowchart outlines the key steps in determining the relative stability of an alkene isomer using the catalytic hydrogenation method.
Caption: Experimental workflow for catalytic hydrogenation.
Conclusion
The thermodynamic stability of this compound, a trisubstituted alkene, is demonstrably greater than that of its less substituted C7H14 isomers, such as the linear heptenes. This is quantitatively confirmed by its lower enthalpy of hydrogenation and more negative enthalpy of formation. The established principles of alkene stability—namely, that stability increases with substitution and that trans isomers are favored over cis isomers due to minimized steric strain—are well-supported by experimental data obtained through rigorous protocols like bomb calorimetry and catalytic hydrogenation. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these thermodynamic principles is crucial for predicting reaction outcomes, optimizing yields, and designing efficient synthetic routes.
References
- 1. quora.com [quora.com]
- 2. Alkenes: Structure and Stability - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Heptene, (E)- [webbook.nist.gov]
- 5. 1-Heptene [webbook.nist.gov]
- 6. (Z)-3-Heptene [webbook.nist.gov]
- 7. 3-Heptene, (E)- [webbook.nist.gov]
- 8. 2-Hexene, 2-methyl- [webbook.nist.gov]
- 9. 1-Heptene [webbook.nist.gov]
- 10. 2-Hexene, 2-methyl- [webbook.nist.gov]
- 11. Stability of Alkenes | OpenOChem Learn [learn.openochem.org]
- 12. researchgate.net [researchgate.net]
- 13. moorparkcollege.edu [moorparkcollege.edu]
- 14. personal.utdallas.edu [personal.utdallas.edu]
- 15. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 16. chemistry.montana.edu [chemistry.montana.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 19. scribd.com [scribd.com]
- 20. youtube.com [youtube.com]
Synthesis of 2-Methyl-2-hexene via Dehydration of 2-Methyl-2-hexanol: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the synthesis of 2-methyl-2-hexene through the acid-catalyzed dehydration of 2-methyl-2-hexanol. The document details the underlying E1 reaction mechanism, experimental protocols adapted from established procedures for analogous alcohols, and comprehensive characterization data for the target alkene. This guide is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development, offering a consolidated resource for the laboratory-scale synthesis and analysis of this compound.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This process involves the elimination of a water molecule from an alcohol, facilitated by a strong acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically proceeds via an E1 or E2 mechanism, contingent on the structure of the alcohol substrate. For tertiary alcohols, such as 2-methyl-2-hexanol, the reaction proceeds through a unimolecular elimination (E1) pathway, involving the formation of a carbocation intermediate.
The regioselectivity of the elimination is governed by Zaitsev's rule, which posits that the more substituted (and therefore more stable) alkene will be the major product.[1][2] In the dehydration of 2-methyl-2-hexanol, the primary product is the trisubstituted alkene, this compound, with the potential formation of the less substituted isomer, 2-methyl-1-hexene, as a minor product. The deliberate removal of the lower-boiling alkene products from the reaction mixture via distillation is a common strategy to shift the reaction equilibrium towards the products, in accordance with Le Châtelier's principle.[3]
This guide will provide a detailed examination of the synthesis of this compound, encompassing the reaction mechanism, a detailed experimental protocol, and a summary of the spectroscopic data for the product.
Reaction Mechanism and Signaling Pathway
The acid-catalyzed dehydration of 2-methyl-2-hexanol to this compound proceeds via an E1 (unimolecular elimination) mechanism. This multi-step process can be visualized as a signaling pathway initiated by the protonation of the alcohol.
Step 1: Protonation of the Alcohol The reaction is initiated by the protonation of the hydroxyl group of 2-methyl-2-hexanol by the acid catalyst (e.g., H₃PO₄ or H₂SO₄). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[3]
Step 2: Formation of the Carbocation The protonated alcohol loses a molecule of water to form a tertiary carbocation. This is the slow, rate-determining step of the reaction. The stability of this tertiary carbocation is a key driving force for the reaction proceeding via the E1 mechanism.
Step 3: Deprotonation to Form the Alkene A weak base (such as water or the conjugate base of the acid catalyst, e.g., HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a double bond. In the case of the 2-methyl-2-hexyl carbocation, there are two types of adjacent protons that can be removed, leading to the formation of two possible isomeric products. The removal of a proton from carbon 3 leads to the major product, this compound (Zaitsev's product), while the removal of a proton from the methyl group at carbon 2 results in the minor product, 2-methyl-1-hexene (Hofmann product).
Experimental Protocol
The following experimental protocol is an adaptation based on established procedures for the dehydration of analogous tertiary and secondary alcohols.[4][5][6] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, and perform the reaction in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Quantity |
| 2-Methyl-2-hexanol | C₇H₁₆O | 116.20 | - | 11.6 g (0.1 mol) |
| Phosphoric Acid | H₃PO₄ | 98.00 | 85% | 5 mL |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | As needed |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed |
| Boiling Chips | - | - | - | 2-3 |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 11.6 g of 2-methyl-2-hexanol and a few boiling chips.
-
Addition of Catalyst: Carefully and with gentle swirling, add 5 mL of 85% phosphoric acid to the round-bottom flask.
-
Distillation Setup: Assemble a simple distillation apparatus, using the round-bottom flask as the distilling flask. The receiving flask should be cooled in an ice-water bath to minimize the evaporation of the volatile alkene product.
-
Heating and Distillation: Gently heat the reaction mixture using a heating mantle. The temperature of the distillate should be monitored. The alkene products, being more volatile than the starting alcohol, will distill over with water. Continue the distillation until no more product is collected. The expected boiling point of this compound is approximately 94-95°C.
-
Workup - Washing: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with:
-
15 mL of water to remove the bulk of the acid.
-
15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any pressure generated from CO₂ evolution.
-
15 mL of brine (saturated NaCl solution) to aid in the removal of water from the organic layer.
-
-
Workup - Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the this compound by fractional distillation, collecting the fraction that boils at the literature value for the product.
-
Characterization: Characterize the final product using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Determine the yield of the purified product.
Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for the synthesis and purification of this compound.
Product Characterization Data
The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key physical and spectroscopic data for the major product.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₁₄ |
| Molar Mass | 98.19 g/mol |
| Boiling Point | 94-95 °C |
| Appearance | Colorless liquid |
Spectroscopic Data
| Spectroscopic Technique | Key Peaks / Signals |
| Infrared (IR) Spectroscopy | ~3050 cm⁻¹ (=C-H stretch), ~2960-2850 cm⁻¹ (C-H stretch), ~1670 cm⁻¹ (C=C stretch) |
| ¹H NMR Spectroscopy | δ ~5.1 ppm (t, 1H, vinylic proton), δ ~1.9 ppm (q, 2H, allylic protons), δ ~1.6 ppm (s, 6H, vinylic methyl protons), δ ~1.3 ppm (m, 2H), δ ~0.9 ppm (t, 3H) |
| ¹³C NMR Spectroscopy | δ ~134 ppm (quaternary vinylic C), δ ~125 ppm (vinylic CH), δ ~35 ppm, δ ~25 ppm, δ ~23 ppm, δ ~14 ppm (alkyl carbons) |
| Mass Spectrometry (MS) | m/z 98 (M⁺), 83, 69, 55, 41 (base peak) |
Note: NMR data are approximate chemical shifts (δ) in ppm relative to TMS. The exact values may vary depending on the solvent and spectrometer frequency.
Potential Side Reactions and Byproducts
While the dehydration of 2-methyl-2-hexanol predominantly yields this compound, several side reactions can occur, leading to the formation of byproducts:
-
Formation of 2-Methyl-1-hexene: As mentioned, this is the minor Hofmann elimination product.
-
Carbocation Rearrangement: Although a tertiary carbocation is already formed, under certain conditions, rearrangements could potentially occur, though this is less likely than with secondary carbocations.
-
Polymerization: Under strongly acidic conditions and at higher temperatures, the alkene product can undergo acid-catalyzed polymerization.
-
Ether Formation: At lower temperatures, a competing Sₙ1 reaction between the carbocation and another molecule of the alcohol can lead to the formation of a diether.
Careful control of the reaction temperature and the prompt removal of the alkene product by distillation are crucial to minimize these side reactions and maximize the yield of the desired this compound.
Conclusion
The synthesis of this compound from the acid-catalyzed dehydration of 2-methyl-2-hexanol is a robust and illustrative example of an E1 elimination reaction. By understanding the underlying mechanism and carefully controlling the experimental conditions, particularly temperature and product removal, a high yield of the desired Zaitsev product can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of alkenes for various applications in the chemical and pharmaceutical industries.
References
- 1. brainly.com [brainly.com]
- 2. homework.study.com [homework.study.com]
- 3. youtube.com [youtube.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. Lab Report On The Dehydration Reaction Of 2 Methylcyclohexanol And Phosphoric Acid - 1252 Words | Bartleby [bartleby.com]
- 6. sites.nvcc.edu [sites.nvcc.edu]
Reactivity of the Double Bond in 2-Methyl-2-hexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the trisubstituted double bond in 2-methyl-2-hexene. As a branched alkene, its unique electronic and steric properties dictate the regioselectivity and stereoselectivity of various organic reactions. This document delves into the fundamental reaction classes, including electrophilic additions, oxidation, reduction, and cycloaddition reactions. For each reaction, a detailed examination of the underlying mechanism is presented, supported by experimental protocols and quantitative data. All reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular transformations. This guide is intended to serve as a critical resource for researchers and professionals in organic synthesis and drug development, where branched alkyl chains are integral to the design of new chemical entities.
Introduction
This compound is an acyclic alkene with the molecular formula C₇H₁₄.[1][2][3][4][5] Its structure is characterized by a carbon-carbon double bond between the second and third carbon atoms of a hexane chain, with a methyl group substituent on the second carbon. This arrangement makes the double bond trisubstituted, a key feature that profoundly influences its reactivity. The electron-donating nature of the three alkyl groups attached to the sp² hybridized carbons enriches the π-bond, making it highly nucleophilic and susceptible to attack by electrophiles.[6]
The stability of the carbocation intermediate plays a crucial role in the outcomes of its reactions. Electrophilic attack on the double bond of this compound preferentially forms a stable tertiary carbocation, which dictates the regioselectivity of addition reactions according to Markovnikov's rule.[6][7] This guide will explore the practical implications of this electronic structure across a range of important organic transformations.
Electrophilic Addition Reactions
Electrophilic additions are the hallmark reactions of alkenes. The electron-rich π-bond of this compound readily attacks electrophilic species, initiating a two-step reaction mechanism that proceeds through a carbocation intermediate. The stability of this intermediate is the primary factor governing the reaction's regiochemical outcome.
General Mechanism and Carbocation Stability
The addition of an electrophile (E⁺) to the C2=C3 double bond can, in theory, form two different carbocations: a tertiary carbocation at the C2 position or a secondary carbocation at the C3 position. Due to the positive inductive effect and hyperconjugation from the three attached alkyl groups, the tertiary carbocation is significantly more stable than the secondary carbocation.[8] Consequently, the reaction pathway that proceeds through the tertiary carbocation is kinetically favored, leading to the formation of a single major product.[9]
References
- 1. 2-Hexene, 2-methyl- [webbook.nist.gov]
- 2. This compound | C7H14 | CID 17656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hexene, 2-methyl- [webbook.nist.gov]
- 4. 2-Hexene, 2-methyl- [webbook.nist.gov]
- 5. chembk.com [chembk.com]
- 6. This compound|High Purity|CAS 2738-19-4 [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to the IUPAC Nomenclature and Characterization of Methylhexene Isomers
This technical guide provides a comprehensive overview of the isomers of methylhexene (C₇H₁₄), detailing their systematic IUPAC nomenclature, key physicochemical properties, and common experimental protocols for their synthesis and differentiation. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development who require a precise understanding of these isomeric structures.
Introduction to Isomerism in Methylhexene
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1][2] For the molecular formula C₇H₁₄, which corresponds to methylhexene, numerous isomers exist. These can be broadly categorized into constitutional isomers and stereoisomers.
-
Constitutional Isomers: These isomers have different atomic connectivity, meaning the atoms are bonded together in a different order.[1] This results in different parent chains, substituent positions, or functional group locations. For methylhexene, this includes variations in the position of the methyl group and the location of the carbon-carbon double bond along the hexane backbone.
-
Stereoisomers: These isomers have the same atomic connectivity but differ in the three-dimensional spatial arrangement of their atoms.[3] For methylhexene, two main types of stereoisomerism are observed:
-
Geometric (E/Z) Isomerism: This occurs due to restricted rotation around the carbon-carbon double bond.[3][4] The E (entgegen) designation is used when higher-priority groups on each carbon of the double bond are on opposite sides, while the Z (zusammen) designation is used when they are on the same side.[3][5] Priority is determined by the Cahn-Ingold-Prelog (CIP) sequence rules.[5][6]
-
Optical Isomerism (Enantiomers): This occurs when a molecule contains a chiral center—typically a carbon atom bonded to four different groups—and is non-superimposable on its mirror image.[7][8] These isomers are designated as R (rectus) or S (sinister) based on the CIP rules.
-
IUPAC Nomenclature of Methylhexene Isomers
The systematic naming of methylhexene isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[9][10][11][12] The key principles involve:
-
Identifying the longest continuous carbon chain that contains the double bond (the parent chain).[10][11][13]
-
Numbering the parent chain to assign the lowest possible number (locant) to the double bond.[9][10]
-
Identifying and naming any substituent groups (in this case, a methyl group).
-
Assigning locants to the substituents based on the established numbering of the parent chain.
-
Using stereochemical descriptors (E/Z and/or R/S) as prefixes where applicable to define the molecule's three-dimensional structure.[13]
The following table summarizes the constitutional isomers of methylhexene and their corresponding stereoisomers.
Data Presentation: Physicochemical Properties
Quantitative data for the various isomers of methylhexene are crucial for their identification and separation. Boiling point, in particular, is a key physical property that varies based on the molecule's structure. Branched isomers typically have lower boiling points than their straight-chain counterparts, and stereoisomers can also exhibit minor differences.
| IUPAC Name | Structure Type | Stereoisomerism | Boiling Point (°C) |
| Hex-1-ene Backbone | |||
| 2-Methylhex-1-ene | Constitutional | None | 90.1 |
| 3-Methylhex-1-ene | Constitutional | Optical (R/S) | 87.8 |
| 4-Methylhex-1-ene | Constitutional | Optical (R/S) | 86.1 |
| 5-Methylhex-1-ene | Constitutional | None | 85.8 |
| Hex-2-ene Backbone | |||
| 2-Methylhex-2-ene | Constitutional | None | 96.1 |
| 3-Methylhex-2-ene | Constitutional | Geometric (E/Z) | (Z): 98.7, (E): 100.8 |
| 4-Methylhex-2-ene | Constitutional | Geometric (E/Z) & Optical (R/S) | 94.6 |
| 5-Methylhex-2-ene | Constitutional | Geometric (E/Z) | (Z): 91.5, (E): 93.4 |
| Hex-3-ene Backbone | |||
| 2-Methylhex-3-ene | Constitutional | Geometric (E/Z) | (Z): 91.1, (E): 92.4[14] |
Note: Data sourced from the NIST Chemistry WebBook where available. Boiling points can vary slightly with atmospheric pressure.
Logical Relationships of Methylhexene Isomers
The relationships between the different types of isomers can be visualized to clarify their classification. Constitutional isomers are distinct structures, while stereoisomers represent different spatial arrangements of the same constitutional isomer.
Caption: Isomeric relationships among methylhexenes.
Experimental Protocols
The synthesis and characterization of methylhexene isomers are fundamental operations in organic chemistry. Below are detailed methodologies for key experimental procedures.
A common and effective method for synthesizing alkenes is the acid-catalyzed dehydration of alcohols.[15][16] The specific isomer of methylhexene produced is dependent on the starting methylhexanol and reaction conditions, often following Zaitsev's rule, which favors the formation of the more substituted (more stable) alkene.
Objective: To synthesize a mixture of methylhexene isomers from 2-methyl-2-hexanol.
Materials:
-
2-methyl-2-hexanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Round-bottom flask
-
Fractional distillation apparatus
-
Heating mantle
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: Place 20 mL of 2-methyl-2-hexanol into a 100 mL round-bottom flask. While cooling the flask in an ice bath, slowly add 5 mL of concentrated sulfuric acid with gentle swirling.
-
Dehydration: Assemble a fractional distillation apparatus with the round-bottom flask. Heat the mixture gently using a heating mantle to a temperature of approximately 100-120°C. The lower-boiling alkene products will distill as they are formed.
-
Workup: Collect the distillate in a flask cooled in an ice bath. Transfer the distillate to a separatory funnel and wash it sequentially with 15 mL of water, 15 mL of saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with another 15 mL of water.
-
Drying and Purification: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate. Decant the dried liquid into a clean, dry round-bottom flask and perform a final fractional distillation, collecting the fraction boiling between 85°C and 101°C, which will contain the mixture of methylhexene isomers.
-
Analysis: The resulting product mixture can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the different isomers produced.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques used to elucidate the structure of organic molecules and differentiate between isomers.[15]
A. ¹H NMR Spectroscopy:
-
Vinyl Protons: The chemical shifts (δ) of protons attached to the double bond carbons are highly diagnostic. They typically appear in the range of 4.5-6.5 ppm. The splitting patterns (coupling constants, J) between adjacent vinyl protons can help determine E/Z geometry.
-
Allylic Protons: Protons on carbons adjacent to the double bond appear around 1.6-2.5 ppm.
-
Methyl Group: The chemical shift of the methyl substituent will vary depending on its position relative to the double bond. A methyl group directly on the double bond (vinylic) will be deshielded compared to one further down the alkyl chain.
B. ¹³C NMR Spectroscopy:
-
Alkene Carbons: The carbons of the C=C double bond appear in the downfield region of the spectrum, typically between 100-150 ppm. The specific chemical shift can indicate the degree of substitution.
-
Alkyl Carbons: The remaining sp³-hybridized carbons appear in the upfield region (10-50 ppm). The unique number of signals corresponds to the number of chemically non-equivalent carbons, helping to distinguish between constitutional isomers.
C. Infrared (IR) Spectroscopy:
-
C=C Stretch: A characteristic absorption band for the carbon-carbon double bond stretch appears around 1640-1680 cm⁻¹. The intensity of this peak is weaker for more symmetrically substituted alkenes.
-
=C-H Stretch: The stretch for hydrogens attached to the sp² carbons of the double bond appears at >3000 cm⁻¹ (typically 3010-3095 cm⁻¹).
-
=C-H Bend: Out-of-plane bending vibrations in the 675-1000 cm⁻¹ region can provide information about the substitution pattern of the alkene.
Caption: Experimental workflow for synthesis and analysis.
References
- 1. homework.study.com [homework.study.com]
- 2. Cyclohexane Structure, Isomers & Synthesis - Lesson | Study.com [study.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. 5.2 Geometric Isomers and the E/Z Naming System – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methylhexane - Wikipedia [en.wikipedia.org]
- 9. IUPAC Nomenclature Rules for Alkenes | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Organic Nomenclature [www2.chemistry.msu.edu]
- 12. quora.com [quora.com]
- 13. Naming Alkenes - Chemistry Steps [chemistrysteps.com]
- 14. 3-Hexene, 2-methyl-, (E)- [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Methyl-2-hexene: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methyl-2-hexene, a valuable unsaturated hydrocarbon in organic synthesis. The document details its commercial availability, primary synthetic routes with experimental protocols, and its emerging relevance as a precursor in the synthesis of bioactive molecules, particularly in the development of novel anticonvulsant agents.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity requirements. The typical purity offered is ≥97% (GC). Below is a summary of prominent suppliers and their product specifications.
| Supplier | Product Name/Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | This compound AldrichCPR | - | 2738-19-4 | C₇H₁₄ | 98.19 |
| TCI America | This compound / M0526 | >97.0% (GC) | 2738-19-4 | C₇H₁₄ | 98.19 |
| Fisher Scientific | TCI America™ this compound | 97.0+% | 2738-19-4 | C₇H₁₄ | 98.19 |
| Cenmed Enterprises | This compound / C007B-213750 | ≥97%(GC) | 2738-19-4 | C₇H₁₄ | 98.19 |
| Molport | 2-methylhex-2-ene / MolPort-003-910-491 | 97% | 2738-19-4 | C₇H₁₄ | 98.19 |
| ChemicalBook | This compound | - | 2738-19-4 | C₇H₁₄ | 98.19 |
Synthesis of this compound
The most common and efficient method for the laboratory synthesis of this compound is the acid-catalyzed dehydration of 2-methyl-2-hexanol. This E1 elimination reaction proceeds via a stable tertiary carbocation intermediate, favoring the formation of the more substituted alkene (Zaitsev's rule).
Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methyl-2-hexanol
This protocol is adapted from established procedures for the dehydration of tertiary alcohols.
Materials:
-
2-methyl-2-hexanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
-
Distillation apparatus
-
Separatory funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, add 2-methyl-2-hexanol and a few boiling chips. Cool the flask in an ice bath.
-
Acid Addition: Slowly and with constant swirling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cooled alcohol. A typical ratio is approximately 1 part acid to 4 parts alcohol by volume.
-
Distillation: Assemble a simple distillation apparatus. Gently heat the reaction mixture to distill the alkene product. The boiling point of this compound is approximately 95-96°C. It is advisable to keep the distillation temperature below 100°C to minimize side reactions and the co-distillation of the starting alcohol.
-
Work-up: Transfer the distillate to a separatory funnel. Wash the distillate sequentially with:
-
Cold water to remove any acid that may have co-distilled.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Water to remove any residual bicarbonate.
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Final Distillation: Decant or filter the dried liquid into a clean, dry distillation flask. Perform a final fractional distillation to obtain pure this compound, collecting the fraction boiling at 95-96°C.
Application in Drug Development: Precursor to Valproic Acid Analogues
While this compound itself is not known to possess significant biological activity, its utility as a chemical intermediate makes it relevant to drug discovery. Notably, it can serve as a starting material for the synthesis of analogues of Valproic Acid (VPA), a widely used anticonvulsant drug for treating epilepsy, bipolar disorder, and migraines. The synthesis of VPA analogues is an active area of research aimed at developing new chemical entities with improved efficacy and reduced side effects compared to the parent drug.
The double bond in this compound provides a reactive handle for various chemical transformations, allowing for the construction of the branched carboxylic acid scaffold characteristic of VPA and its derivatives.
Logical Workflow for the Synthesis of a Valproic Acid Analogue
The following diagram illustrates a conceptual synthetic pathway from this compound to a hypothetical Valproic Acid analogue. This workflow highlights the key chemical transformations that would be involved in such a synthesis.
Caption: Conceptual workflow for the synthesis of a Valproic Acid analogue from this compound.
Signaling Pathways and Mechanisms of Action of Anticonvulsants
While this compound is a precursor and not the final active pharmaceutical ingredient (API), understanding the mechanism of action of the target molecules is crucial for drug development professionals. Valproic acid and its analogues exert their anticonvulsant effects through multiple mechanisms, primarily by potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).
The diagram below illustrates the key signaling pathways influenced by GABAergic agents like Valproic Acid.
Caption: Simplified signaling pathway of GABAergic anticonvulsants like Valproic Acid.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-2-hexene via Dehydrohalogenation of 2-chloro-2-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-methyl-2-hexene through the dehydrohalogenation of 2-chloro-2-methylhexane. This reaction is a classic example of an E2 (bimolecular elimination) reaction, a fundamental transformation in organic synthesis. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development who require a reliable method for the preparation of this specific alkene, which can serve as a building block or intermediate in the synthesis of more complex molecules.
The dehydrohalogenation of tertiary alkyl halides, such as 2-chloro-2-methylhexane, proceeds readily in the presence of a strong, non-nucleophilic base in a polar protic solvent.[1][2] In this protocol, potassium hydroxide (KOH) dissolved in ethanol is used as the base and solvent system.[1] The reaction follows Zaitsev's rule, which predicts that the more substituted alkene will be the major product.[3] In the case of 2-chloro-2-methylhexane, dehydrohalogenation can theoretically yield two products: this compound (the Zaitsev product) and 2-methyl-1-hexene (the Hofmann product). Due to the higher stability of the trisubstituted double bond, this compound is the expected major product.
These application notes provide the necessary data, a step-by-step protocol, and safety information to perform this synthesis efficiently and safely in a laboratory setting.
Data Presentation
A summary of the physical and chemical properties of the key reactants and the major product is provided in the table below for easy reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2-Chloro-2-methylhexane | 4398-65-6 | C₇H₁₅Cl | 134.65 | 140 | 0.86 |
| Potassium Hydroxide | 1310-58-3 | KOH | 56.11 | 1327 | 2.044 |
| Ethanol | 64-17-5 | C₂H₆O | 46.07 | 78.37 | 0.789 |
| This compound | 2738-19-4 | C₇H₁₄ | 98.19 | 95 | 0.71 |
Data sourced from PubChem and other chemical suppliers.[4][5][6][7]
Experimental Protocol
Materials:
-
2-Chloro-2-methylhexane (97% purity or higher)[5]
-
Potassium hydroxide (KOH) pellets
-
Absolute ethanol
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
-
Deionized water
-
5% Sodium bicarbonate solution
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks (50 mL, 250 mL)
-
Distillation apparatus
-
Gas chromatograph (GC) for product analysis (optional but recommended)
Procedure:
-
Preparation of Ethanolic KOH Solution: In a 100 mL round-bottom flask, carefully dissolve 5.6 g (0.1 mol) of potassium hydroxide pellets in 50 mL of absolute ethanol. This should be done with gentle swirling and cooling in an ice bath, as the dissolution is exothermic.
-
Reaction Setup: Equip the round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition of Alkyl Halide: To the ethanolic KOH solution, add 13.5 g (0.1 mol) of 2-chloro-2-methylhexane dropwise through the top of the condenser.
-
Reaction: Heat the reaction mixture to a gentle reflux using a heating mantle and stir vigorously. Maintain the reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
Work-up - Quenching and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a 250 mL beaker containing 100 mL of cold deionized water.
-
Transfer the aqueous mixture to a 125 mL separatory funnel.
-
Extract the aqueous layer with two 25 mL portions of a suitable organic solvent, such as diethyl ether or pentane.
-
Combine the organic layers in the separatory funnel.
-
-
Work-up - Washing:
-
Wash the combined organic layers with 25 mL of deionized water to remove any remaining ethanol and potassium salts.
-
Next, wash the organic layer with 25 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Finally, wash the organic layer again with 25 mL of deionized water.
-
Separate the organic layer and transfer it to a clean, dry 50 mL Erlenmeyer flask.
-
-
Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate for 15-20 minutes with occasional swirling.
-
Purification - Distillation:
-
Carefully decant or filter the dried organic solution into a clean, dry distillation flask.
-
Purify the crude product by simple distillation. Collect the fraction boiling at approximately 95°C, which corresponds to the boiling point of this compound.[7]
-
-
Analysis:
-
Determine the yield of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Gas chromatography can be used to determine the ratio of the major (this compound) and minor (2-methyl-1-hexene) products.
-
Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood.
-
Potassium hydroxide is corrosive and can cause severe burns.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloro-2-methylhexane is a flammable liquid and vapor, and causes skin and eye irritation.[9]
-
This compound is a highly flammable liquid and vapor and may be fatal if swallowed and enters airways.[6][10]
-
Ethanol is a flammable liquid. Keep all flammable liquids away from open flames and other ignition sources.
-
Handle all chemicals with care and dispose of waste according to institutional guidelines.
Visualizations
Caption: E2 reaction mechanism for the dehydrohalogenation of 2-chloro-2-methylhexane.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. aakash.ac.in [aakash.ac.in]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-Chloro-2-methylhexane | C7H15Cl | CID 138224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-chloro-2-methylhexane | CAS#:4398-65-6 | Chemsrc [chemsrc.com]
- 6. This compound | C7H14 | CID 17656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. Solved This is an experiment of dehydrohalogenation | Chegg.com [chegg.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols for Acid-Catalyzed Dehydration of Tertiary Alcohols to Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of tertiary alcohols is a fundamental and widely utilized transformation in organic synthesis, providing a reliable method for the preparation of alkenes. This reaction proceeds through an E1 (unimolecular elimination) mechanism, favored by the formation of a stable tertiary carbocation intermediate. The regioselectivity of the reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. This protocol provides detailed procedures for the dehydration of common tertiary alcohols, along with data on product distribution and spectroscopic characterization.
Commonly employed acid catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[1] While sulfuric acid is a potent catalyst, it can sometimes lead to charring and side reactions due to its strong oxidizing nature.[2] Phosphoric acid is often a milder and cleaner alternative.[3] The choice of catalyst and reaction conditions can be optimized to maximize the yield of the desired alkene product.
Reaction Mechanism and Experimental Workflow
The acid-catalyzed dehydration of a tertiary alcohol proceeds via a three-step E1 mechanism:
-
Protonation of the alcohol: The hydroxyl group is a poor leaving group. In the presence of a strong acid, the oxygen atom of the hydroxyl group is protonated to form an alkyloxonium ion, which contains a good leaving group (water).[1]
-
Formation of a carbocation: The alkyloxonium ion departs as a molecule of water, leading to the formation of a stable tertiary carbocation intermediate. This is the slow, rate-determining step of the reaction.
-
Deprotonation to form the alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent to the carbocationic center. This results in the formation of a carbon-carbon double bond and regenerates the acid catalyst.
Caption: E1 mechanism for the acid-catalyzed dehydration of a tertiary alcohol.
A general workflow for the synthesis and purification of alkenes via this method is outlined below.
Caption: General experimental workflow for alkene synthesis.
Data Presentation
The following tables summarize typical product distributions and yields for the acid-catalyzed dehydration of common tertiary alcohols.
Table 1: Dehydration of 2-Methyl-2-butanol (tert-Amyl Alcohol)
| Catalyst | Temperature (°C) | Major Product (2-Methyl-2-butene) (%) | Minor Product (2-Methyl-1-butene) (%) | Total Yield (%) | Reference |
| H₂SO₄ | 80 | ~90 | ~10 | 28.4 | [4] |
| H₃PO₄ | 100 | 83.68 - 85.11 | 14.89 - 16.32 | Not Reported | [5] |
Table 2: Dehydration of other Tertiary Alcohols
| Alcohol | Catalyst | Temperature (°C) | Product(s) | Yield (%) | Reference |
| tert-Butyl alcohol | H₂SO₄ | 50 | 2-Methylpropene | Not specified | [6] |
| 2-Phenyl-2-propanol | H₃PO₄ (85%) | Gentle heating | α-Methylstyrene | Not specified | [2] |
| 2-Phenyl-2-propanol | Alumina | 300-350 | α-Methylstyrene | Not specified | [2] |
Experimental Protocols
Protocol 1: Dehydration of 2-Methyl-2-butanol (tert-Amyl Alcohol) using Sulfuric Acid [7][8]
Materials:
-
2-Methyl-2-butanol (tert-amyl alcohol)
-
Concentrated sulfuric acid (9 M)
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Boiling chips
-
Ice
Equipment:
-
Round-bottom flasks (50 mL and 25 mL)
-
Simple distillation apparatus (condenser, distillation head, receiving flask)
-
Separatory funnel
-
Heating mantle
-
Beakers
-
Graduated cylinders
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 15 mL of 2-methyl-2-butanol.[7]
-
Cool the flask in an ice-water bath.
-
Slowly and with swirling, add 5 mL of 9 M sulfuric acid to the cooled alcohol.[7]
-
Add a few boiling chips to the flask.
-
Set up a simple distillation apparatus with the 50 mL flask as the distilling flask and a 25 mL round-bottom flask, cooled in an ice bath, as the receiving flask.
-
-
Distillation:
-
Gently heat the reaction mixture using a heating mantle.
-
Collect the distillate that boils in the range of 30-45 °C. The expected products, 2-methyl-1-butene (b.p. 31 °C) and 2-methyl-2-butene (b.p. 39 °C), are volatile.[9]
-
Continue distillation until approximately 5-7 mL of product has been collected or when the temperature of the distilling vapor begins to rise significantly.
-
-
Work-up:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with 10 mL of 10% sodium hydroxide solution to neutralize any acidic impurities.
-
Separate the layers and discard the lower aqueous layer.
-
Wash the organic layer with 10 mL of water, followed by 10 mL of brine.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
-
Purification (Optional):
-
If further purification is required, the dried liquid can be redistilled using a fractional distillation apparatus, collecting the fraction boiling between 30-40 °C.
-
-
Characterization:
-
The product can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the ratio of the two alkene isomers.[7]
-
The structure of the products can be confirmed by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: Dehydration of 2-Phenyl-2-propanol using Phosphoric Acid [2]
Materials:
-
2-Phenyl-2-propanol
-
85% Phosphoric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous calcium chloride
-
Boiling chips
Equipment:
-
Round-bottom flask
-
Simple distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Beakers
-
Graduated cylinders
Procedure:
-
Reaction Setup:
-
Place 2-phenyl-2-propanol and a catalytic amount (e.g., 0.5 mL) of 85% phosphoric acid in a round-bottom flask.[2]
-
Add a few boiling chips.
-
Set up a simple distillation apparatus.
-
-
Distillation:
-
Gently heat the mixture. The product, α-methylstyrene, will co-distill with water.
-
Continue the distillation until no more organic material is collected.
-
-
Work-up:
-
Purification:
-
The crude product can be purified by fractional distillation.
-
-
Characterization:
-
The identity and purity of the α-methylstyrene can be confirmed using GC-MS, IR, and NMR spectroscopy.
-
Product Characterization Data
Table 3: Spectroscopic Data for Alkene Products
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Methyl-1-butene | ~3080 (=C-H str), ~1650 (C=C str), ~890 (=CH₂ bend) | 4.67 (s, 2H), 2.00 (q, 2H), 1.72 (s, 3H), 1.02 (t, 3H) | 147.7, 108.6, 30.8, 22.4, 12.4 | [10][11][12] |
| 2-Methyl-2-butene | ~2970 (C-H str), ~1670 (C=C str) | 5.13 (q, 1H), 1.63 (s, 6H), 1.58 (d, 3H) | 131.6, 118.9, 25.7, 20.6, 13.3 | [13][14] |
| α-Methylstyrene | ~3080 (=C-H str), ~1630 (C=C str), ~900 (=CH₂ bend), 770, 695 (Ar-H bend) | 7.4-7.2 (m, 5H), 5.35 (s, 1H), 5.08 (s, 1H), 2.15 (s, 3H) | 141.2, 128.4, 127.5, 126.0, 114.5, 22.0 |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]
- 5. scribd.com [scribd.com]
- 6. quora.com [quora.com]
- 7. sites.nvcc.edu [sites.nvcc.edu]
- 8. google.com [google.com]
- 9. Solved Experiment 10- Dehydration of an | Chegg.com [chegg.com]
- 10. 2-Methyl-1-butene | C5H10 | CID 11240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. infrared spectrum of 2-methylbut-1-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-1-ene image diagram 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. C5H10 infrared spectrum of 2-methylbut-2-ene (2-methyl-2-butene) prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylbut-2-ene (2-methyl-2-butene) image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 2-Methyl-2-butene | C5H10 | CID 10553 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Addition of HBr to 2-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the electrophilic addition of hydrogen bromide (HBr) to 2-Methyl-2-hexene, a classic example of a Markovnikov addition reaction. This document includes the reaction mechanism, a detailed experimental protocol, and expected analytical data for the resulting product, 2-bromo-2-methylhexane.
Introduction
The reaction between an alkene and a hydrogen halide, such as HBr, is a fundamental transformation in organic synthesis. The addition of HBr to an unsymmetrical alkene like this compound proceeds via an electrophilic addition mechanism. This reaction is highly regioselective, following Markovnikov's rule, which dictates that the hydrogen atom of the HBr adds to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. This selectivity is governed by the formation of the most stable carbocation intermediate. In the case of this compound, this results in the formation of a tertiary carbocation, leading to the synthesis of 2-bromo-2-methylhexane as the major product.[1][2]
Reaction Mechanism
The electrophilic addition of HBr to this compound is a two-step process:
-
Protonation of the alkene: The electron-rich π-bond of the alkene acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This leads to the formation of a carbocation intermediate and a bromide ion. There are two possible carbocations that can be formed: a tertiary carbocation at the C2 position and a secondary carbocation at the C3 position. The tertiary carbocation is significantly more stable due to the electron-donating inductive effect of the three alkyl groups attached to the positively charged carbon. Consequently, the formation of the tertiary carbocation is the favored pathway.[2][3]
-
Nucleophilic attack by the bromide ion: The bromide ion, acting as a nucleophile, then attacks the electrophilic tertiary carbocation. This step results in the formation of the final product, 2-bromo-2-methylhexane.[2][3]
This regioselectivity, dictated by the stability of the carbocation intermediate, is the cornerstone of Markovnikov's rule.[2]
Experimental Protocol
This protocol outlines a general procedure for the synthesis of 2-bromo-2-methylhexane.
Materials:
-
This compound
-
Hydrobromic acid (48% aqueous solution)
-
Anhydrous calcium chloride or magnesium sulfate
-
Dichloromethane (or other suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying tube
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable inert solvent such as dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
While stirring, slowly add hydrobromic acid (48% aqueous solution, ~1.2 eq.) dropwise to the cooled solution. The reaction is exothermic, so maintain the temperature at or below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation if necessary.
Safety Precautions: Hydrogen bromide is a corrosive and toxic gas. The 48% aqueous solution is also highly corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the expected major product. Please note that experimental yields can vary based on reaction conditions and scale.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Expected Spectroscopic Data |
| This compound | C₇H₁₄ | 98.19 | 95-96 | 0.71 | ¹H NMR: Peaks around 5.1 ppm (vinylic H), 1.6-2.0 ppm (allylic H's), and 0.9-1.4 ppm (alkyl H's). |
| 2-Bromo-2-methylhexane | C₇H₁₅Br | 179.10[4][5][6] | ~150-155 (predicted) | ~1.1-1.2 (predicted) | ¹H NMR: Absence of vinylic protons. Characteristic peaks for methyl and methylene groups adjacent to the bromine-bearing carbon. ¹³C NMR: A quaternary carbon signal significantly downfield due to the attached bromine. IR: C-Br stretch typically observed in the 500-600 cm⁻¹ region.[7] C-H stretching and bending vibrations for the alkyl framework.[7] |
Mandatory Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Mechanism of Electrophilic Addition of HBr to this compound.
Caption: General Experimental Workflow for the Synthesis of 2-Bromo-2-methylhexane.
References
- 1. homework.study.com [homework.study.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-Bromo-2-methylhexane [webbook.nist.gov]
- 5. Hexane, 2-bromo-2-methyl | C7H15Br | CID 23268616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-2-methylhexane [webbook.nist.gov]
- 7. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Conversion of 2-Methyl-2-hexene to 2-methyl-3-hexyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-3-hexyne from 2-methyl-2-hexene. This conversion is a standard two-step process involving the bromination of the alkene to form a vicinal dibromide, followed by a double dehydrobromination to yield the desired alkyne.
Overview of the Synthetic Pathway
The conversion of an alkene to an alkyne is an oxidative process that can be effectively achieved through a halogenation-elimination sequence.[1] In this specific synthesis, this compound is first treated with bromine (Br₂) to yield 2,3-dibromo-2-methylhexane.[2] This intermediate is then subjected to a double dehydrobromination reaction using a strong base, typically sodium amide (NaNH₂) in liquid ammonia, to afford 2-methyl-3-hexyne.[3][4]
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₁₄ | 98.19 | 95-96 |
| 2,3-Dibromo-2-methylhexane | C₇H₁₄Br₂ | 257.99 | Not readily available |
| 2-Methyl-3-hexyne | C₇H₁₂ | 96.17 | 105-106 |
Table 2: Spectroscopic Data for Starting Material and Product
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| This compound | ~5.1 (t, 1H), ~1.9 (q, 2H), ~1.6 (s, 3H), ~1.6 (s, 3H), ~1.3 (m, 2H), ~0.9 (t, 3H) | ~131, ~125, ~35, ~23, ~22, ~14 | ~2960, ~1670, ~1460, ~1375 |
| 2-Methyl-3-hexyne | ~2.1 (q, 2H), ~1.7 (d, 6H), ~1.1 (t, 3H) | ~82, ~78, ~21, ~14, ~13 | ~2970, ~2250 (C≡C stretch), ~1460, ~1370 |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Experimental Protocols
Safety Precautions: This procedure involves hazardous materials. Bromine is highly corrosive and toxic. Sodium amide is a strong base that reacts violently with water. Liquid ammonia is a cryogenic liquid and a gas at room temperature. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
Step 1: Synthesis of 2,3-Dibromo-2-methylhexane from this compound
This protocol is a representative method based on the general procedure for the bromination of alkenes.[2]
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in dichloromethane from the dropping funnel to the stirred alkene solution. The characteristic red-brown color of bromine should disappear upon addition. Continue the addition until a faint persistent orange color is observed.
-
Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the orange color disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,3-dibromo-2-methylhexane.
Purification: The crude product can be purified by vacuum distillation.
Expected Yield: While specific yields for this reaction are not widely reported, similar bromination reactions of alkenes typically proceed in high yield (>90%).
Step 2: Synthesis of 2-Methyl-3-hexyne from 2,3-Dibromo-2-methylhexane
This protocol is a representative method based on the general procedure for the dehydrobromination of vicinal dibromides using sodium amide in liquid ammonia.[3][4]
Materials:
-
2,3-Dibromo-2-methylhexane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether
-
Ammonium chloride (NH₄Cl)
Procedure:
-
Set up a three-necked round-bottom flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.
-
Condense liquid ammonia into the flask.
-
Carefully add sodium amide (at least 2.2 equivalents) to the liquid ammonia with stirring.
-
Slowly add a solution of 2,3-dibromo-2-methylhexane (1.0 eq) in a minimal amount of anhydrous diethyl ether from the dropping funnel to the sodium amide/liquid ammonia suspension.
-
After the addition is complete, allow the reaction mixture to stir for several hours while maintaining the temperature with the dry ice/acetone condenser.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color, if any, disappears and the ammonia has evaporated.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
Purification: The crude 2-methyl-3-hexyne can be purified by fractional distillation.
Expected Yield: The yield for this dehydrobromination step can vary, but it is generally moderate to good.
Visualizations
Signaling Pathway (Reaction Mechanism)
Caption: Reaction mechanism for the conversion of this compound to 2-methyl-3-hexyne.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of 2-methyl-3-hexyne.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two important classes of heterocyclic compounds, oxiranes and oxetanes, using 2-methyl-2-hexene as a starting material. The procedures outlined are based on established synthetic methodologies and are intended to serve as a practical guide for laboratory applications.
Synthesis of 2,2-Dimethyl-3-propyloxirane via Epoxidation
Oxiranes, also known as epoxides, are three-membered heterocyclic rings containing one oxygen atom. They are versatile synthetic intermediates in organic chemistry and are found in a variety of biologically active molecules. The epoxidation of alkenes is a common and efficient method for their synthesis. This protocol details the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Caption: Workflow for the synthesis of 2,2-dimethyl-3-propyloxirane.
Synthesis of 2,3,3-Trimethyl-4-propyloxetane via Paterno-Büchi Reaction
The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, a four-membered heterocyclic ether. [1][2]This reaction is a powerful tool for the synthesis of these strained ring systems. This protocol provides a representative method for the synthesis of an oxetane from this compound and acetone.
Reaction Scheme:
Experimental Protocol
Materials:
-
This compound (98.19 g/mol )
-
Acetone (reagent grade)
-
Benzene or Acetonitrile (spectroscopic grade)
-
Photochemical reactor with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 290 nm)
-
Nitrogen gas inlet
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stir bar and a nitrogen inlet, combine this compound (4.9 g, 50 mmol) and acetone (14.5 g, 250 mmol, 5 equivalents).
-
Add 200 mL of benzene or acetonitrile as the solvent.
-
Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.
-
While maintaining a slow stream of nitrogen, irradiate the stirred solution with a medium-pressure mercury lamp fitted with a Pyrex filter. The reaction temperature should be maintained at or near room temperature, using a cooling fan or water bath if necessary.
-
Monitor the progress of the reaction by gas chromatography (GC) or TLC. The reaction time can vary from 24 to 72 hours depending on the lamp intensity and scale.
-
Once the starting material is consumed or the reaction reaches a plateau, stop the irradiation.
-
Remove the solvent and excess acetone using a rotary evaporator.
-
The crude product, a mixture of regioisomers and diastereomers, can be purified by fractional distillation under reduced pressure or by preparative gas chromatography.
Quantitative Data (Representative)
| Parameter | Value |
| Product Name | 2,3,3-Trimethyl-4-propyloxetane |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| Typical Yield | 40-60% (as a mixture of isomers) |
| ¹H NMR | Characteristic signals for oxetane ring protons and alkyl groups are expected. |
| ¹³C NMR | Signals for the quaternary and tertiary carbons of the oxetane ring are expected in the range of 80-100 ppm. |
| IR Spectrum | C-O-C stretching vibrations for the cyclic ether are expected around 950-1000 cm⁻¹. |
Paterno-Büchi Reaction Logical Pathway
Caption: Simplified logical pathway of the Paterno-Büchi reaction.
References
Application Note: Gas Chromatography Method for Analyzing 2-Methyl-2-hexene Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-2-hexene is a volatile, flammable alkene used as an intermediate in organic synthesis. Ensuring its purity is critical for downstream applications where contaminants could lead to unwanted side reactions or impurities in the final product. Gas chromatography (GC) is a robust and widely used analytical technique for assessing the purity of volatile and semi-volatile compounds. This application note provides a detailed protocol for the determination of this compound purity using a gas chromatograph equipped with a flame ionization detector (FID).
Principle
Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. In this method, a diluted sample of this compound is injected into the GC, where it is vaporized. The volatile components are then carried by an inert gas through a capillary column. The separation of this compound from its potential impurities, such as structural isomers, is achieved based on differences in their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is used for the detection and quantification of the eluted compounds. The purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks.
Experimental Protocols
1. Materials and Reagents
-
This compound sample
-
High-purity solvent for dilution (e.g., n-Hexane or Dichloromethane, GC grade or higher)
-
High-purity carrier gas (Helium or Nitrogen)
-
High-purity hydrogen for FID
-
High-purity air for FID
-
Microsyringe for sample injection
-
Autosampler vials with septa
2. Instrumentation
A gas chromatograph equipped with a capillary split/splitless injector and a flame ionization detector (FID) is required. A data acquisition and processing system is also necessary.
3. Chromatographic Conditions
The following conditions are recommended for the analysis of this compound purity. These are based on methods for similar hydrocarbon analyses and may be optimized for specific instrumentation and impurity profiles.
| Parameter | Recommended Setting |
| Column | DB-624 (6% Cyanopropylphenyl-94% Dimethylpolysiloxane) or similar mid-polarity capillary column |
| Length: 30 m, Internal Diameter: 0.25 mm, Film Thickness: 1.4 µm | |
| Oven Temperature | Temperature Program: |
| - Initial Temperature: 40°C, hold for 5 minutes | |
| - Ramp Rate: 10°C/min to 200°C | |
| - Final Temperature: 200°C, hold for 5 minutes | |
| Injector | Type: Split/Splitless |
| - Temperature: 250°C | |
| - Split Ratio: 50:1 (can be adjusted based on sample concentration) | |
| - Injection Volume: 1 µL | |
| Carrier Gas | Helium or Nitrogen |
| - Flow Rate: 1.0 mL/min (constant flow) | |
| Detector | Type: Flame Ionization Detector (FID) |
| - Temperature: 280°C | |
| - Hydrogen Flow: 30 mL/min | |
| - Air Flow: 300 mL/min | |
| - Makeup Gas (He or N₂): 25 mL/min | |
| Data Acquisition | Collect data for the entire run time (approximately 26 minutes). |
4. Sample Preparation
-
Accurately prepare a 1% (v/v) solution of the this compound sample in a suitable high-purity solvent (e.g., n-Hexane).
-
Transfer the solution to an autosampler vial and cap it securely.
-
If analyzing for very low-level impurities, a more concentrated sample may be used, but care should be taken to avoid column overload.
5. Analysis Procedure
-
Set up the gas chromatograph with the conditions specified in the table above.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Inject 1 µL of the prepared sample solution into the GC.
-
Start the data acquisition at the time of injection.
-
At the end of the run, integrate the peaks in the resulting chromatogram.
6. Data Presentation and Purity Calculation
The purity of this compound is calculated using the area percent method.
Purity (% Area) = (Area of this compound Peak / Total Area of All Peaks) x 100
A summary of a hypothetical analysis is presented in the table below. The retention times are illustrative and will vary depending on the specific instrument and conditions used. Potential impurities are listed as other C7 isomers.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | 2,3-Dimethyl-1-pentene | 6.8 | 15,000 | 0.5 |
| 2 | 4-Methyl-1-hexene | 7.2 | 25,000 | 0.8 |
| 3 | cis-3-Methyl-2-hexene | 8.1 | 30,000 | 1.0 |
| 4 | This compound | 8.5 | 2,910,000 | 97.0 |
| 5 | trans-2-Heptene | 9.2 | 20,000 | 0.7 |
| Total | 3,000,000 | 100.0 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the GC analysis of this compound purity.
Caption: Workflow for the GC purity analysis of this compound.
Logical Relationship of GC Parameters
This diagram shows the relationship between the key components and parameters of the gas chromatography system.
Application Note: 1H and 13C NMR Spectral Assignment for 2-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Methyl-2-hexene. The data herein is compiled from predictive models based on analogous structures and established spectroscopic principles, offering a reliable reference for the identification and characterization of this compound. This guide is intended to support researchers in various fields, including organic synthesis and drug development, by providing a foundational understanding of the NMR properties of this branched alkene.
Introduction
This compound is a seven-carbon branched alkene with the chemical formula C₇H₁₄. As with many organic molecules, NMR spectroscopy is an indispensable tool for its structural elucidation, providing detailed information about the electronic environment and connectivity of each proton and carbon atom. This application note presents the predicted ¹H and ¹³C NMR spectral data and a standardized experimental protocol for acquiring high-quality spectra.
Predicted NMR Spectral Data
The chemical structure and numbering scheme for this compound is as follows:
Note: For clarity in the tables, the methyl groups attached to C2 are designated as 1 and 7, and the vinylic methyl as 6. In reality, methyls 1 and 7 are chemically equivalent.
¹H NMR Spectral Data Summary
The predicted ¹H NMR spectrum of this compound in Chloroform-d (CDCl₃) is summarized in Table 1. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~5.1-5.3 | Triplet (t) | ~7.0 | 1H |
| H-4 | ~1.9-2.1 | Quartet (q) | ~7.5 | 2H |
| H-1, H-7 | ~1.6-1.7 | Singlet (s) | - | 6H |
| H-6 | ~1.6-1.7 | Singlet (s) | - | 3H |
| H-5 | ~1.3-1.5 | Sextet | ~7.5 | 2H |
| H-8 | ~0.9 | Triplet (t) | ~7.4 | 3H |
Note: The signals for the methyl groups at positions 1, 7, and 6 are predicted to be very close and may appear as a single, broad singlet or closely spaced singlets in a low-resolution spectrum.
¹³C NMR Spectral Data Summary
The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is presented in Table 2. Chemical shifts (δ) are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon (Position) | Chemical Shift (δ, ppm) | Carbon Type |
| C-2 | ~131-133 | Quaternary (C) |
| C-3 | ~124-126 | Methine (CH) |
| C-4 | ~30-32 | Methylene (CH₂) |
| C-5 | ~22-24 | Methylene (CH₂) |
| C-1, C-7 | ~25-27 | Methyl (CH₃) |
| C-6 | ~12-14 | Methyl (CH₃) |
| C-8 | ~13-15 | Methyl (CH₃) |
Experimental Protocol
This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a volatile organic compound like this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes of good quality
-
Pasteur pipette with a cotton or glass wool plug
-
Vial for sample dissolution
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
-
Filtration and Transfer:
-
Filter the solution directly into a 5 mm NMR tube using a Pasteur pipette with a small, tightly packed plug of cotton or glass wool to remove any particulate matter.
-
The final volume in the NMR tube should be between 0.6 and 0.7 mL, corresponding to a height of about 4-5 cm.
-
-
Capping and Sealing:
-
Immediately cap the NMR tube to prevent the evaporation of the volatile solvent and sample. For highly volatile samples, sealing the tube with a flame or using a J-Young tube may be considered for long-term or high-temperature experiments.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.
-
Place the sample in the magnet.
-
Lock the spectrometer onto the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm (-2 to 14 ppm)
-
Receiver Gain: Autoadjust
-
-
¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 240 ppm (-10 to 230 ppm)
-
Receiver Gain: Autoadjust
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Calibrate the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking to identify the chemical shifts.
-
Visualizations
The following diagrams illustrate the structure of this compound and the logical workflow for its NMR analysis.
Caption: Molecular structure of this compound with carbon numbering.
Caption: Experimental workflow for NMR analysis of this compound.
Conclusion
This application note provides a comprehensive, albeit predictive, ¹H and ¹³C NMR spectral assignment for this compound, along with a detailed experimental protocol. The tabulated data and procedural guidelines serve as a valuable resource for the unambiguous identification and characterization of this compound in a research setting. Adherence to the outlined protocol will facilitate the acquisition of high-resolution, reliable NMR data.
References
Application of 2-Methyl-2-hexene in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-2-hexene, a branched alkene, presents intriguing possibilities as a monomer in polymer chemistry. While specific literature on its homopolymerization and copolymerization is limited, its structural characteristics as a tri-substituted olefin suggest potential applications in the synthesis of specialty polymers with unique properties. This document provides a theoretical framework and hypothetical protocols for the polymerization of this compound, drawing analogies from the behavior of structurally similar alkenes. The information herein is intended to serve as a foundational guide for researchers venturing into the exploration of this monomer.
Introduction
Branched alkenes are of significant interest in polymer science as they can impart unique properties to the resulting polymers, such as altered crystallinity, solubility, and thermal characteristics.[1] this compound (C₇H₁₄) is a constitutional isomer of heptene and possesses a trisubstituted double bond, which influences its reactivity in polymerization processes.[1][2][3][4] The steric hindrance and electron-donating methyl group adjacent to the double bond are expected to play a crucial role in its polymerization behavior. This document outlines potential polymerization strategies for this compound, including cationic and coordination polymerization, and provides hypothetical experimental protocols.
Potential Applications
Polymers derived from this compound could find applications in various fields:
-
Specialty Elastomers: The incorporation of branched monomers can disrupt chain packing, potentially leading to materials with elastomeric properties.
-
Adhesives and Sealants: The tackiness and amorphous nature of polymers derived from branched alkenes can be advantageous in adhesive formulations.[5]
-
Polymer Modifiers: Used as a comonomer, this compound could be employed to modify the properties of commodity plastics, enhancing their flexibility or impact resistance.
Proposed Polymerization Methodologies
Given the structure of this compound, two primary polymerization methods are proposed as starting points for investigation: cationic polymerization and coordination polymerization. Radical polymerization is generally less effective for such sterically hindered, electron-rich alkenes.[5]
Cationic Polymerization
The trisubstituted nature of the double bond in this compound suggests that it could be susceptible to cationic polymerization. The mechanism would involve the formation of a relatively stable tertiary carbocation upon initiation. This is analogous to the cationic polymerization of 2-methylpropene (isobutylene), which readily polymerizes via this mechanism to produce polyisobutylene.[5]
Hypothetical Experimental Protocol: Cationic Polymerization of this compound
Materials:
-
This compound (freshly distilled and dried)
-
Initiator system: Boron trifluoride etherate (BF₃·OEt₂) or a protic acid like trifluoromethanesulfonic acid (TfOH)
-
Anhydrous solvent (e.g., dichloromethane or hexane)
-
Quenching agent (e.g., methanol)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Solvent and Monomer Addition: Add the anhydrous solvent to the flask via cannula, followed by the purified this compound. Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C) in a cooling bath.
-
Initiation: Slowly add the initiator (e.g., a solution of BF₃·OEt₂ in the reaction solvent) to the stirred monomer solution.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 1-24 hours). The viscosity of the solution may increase as the polymer forms.
-
Termination/Quenching: Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Structure: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)
-
Thermal Properties: Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
Coordination Polymerization
Coordination polymerization using Ziegler-Natta or metallocene catalysts is a powerful method for polymerizing α-olefins. While this compound is not a terminal alkene, its potential as a comonomer in ethylene or propylene polymerization warrants investigation. The steric bulk around the double bond will likely influence its incorporation into the polymer chain. Studies on the copolymerization of ethylene with other branched α-olefins like 1-hexene provide a basis for designing such experiments.[6][7][8][9]
Hypothetical Experimental Protocol: Copolymerization of Ethylene and this compound using a Metallocene Catalyst
Materials:
-
Ethylene (polymerization grade)
-
This compound (comonomer, purified)
-
Metallocene catalyst (e.g., (2-PhInd)₂ZrCl₂)
-
Cocatalyst: Methylaluminoxane (MAO)
-
Anhydrous toluene (solvent)
-
Triisobutylaluminum (TIBA) (scavenger)
-
Methanol (for quenching)
-
Hydrochloric acid in methanol (for catalyst residue removal)
Procedure:
-
Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Scavenger Addition: Anhydrous toluene and TIBA are introduced into the reactor.
-
Comonomer and Cocatalyst Addition: this compound and MAO solution are added to the reactor.
-
Catalyst Injection: The metallocene catalyst, dissolved in toluene, is injected into the reactor to initiate polymerization.
-
Ethylene Feed: The reactor is pressurized with ethylene to the desired pressure, and the feed is maintained throughout the polymerization.
-
Polymerization: The reaction is carried out at a controlled temperature (e.g., 50 °C) for a specific duration.
-
Termination: The ethylene feed is stopped, and the reaction is quenched by injecting methanol.
-
Polymer Work-up: The polymer is precipitated in acidified methanol, filtered, washed, and dried in a vacuum oven.
Data Presentation
As there is no specific experimental data available for the polymerization of this compound in the searched literature, a table of hypothetical outcomes is presented below for illustrative purposes. These values are based on expected trends from the polymerization of similar monomers.
| Polymerization Method | Initiator/Catalyst | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| Cationic | BF₃·OEt₂ | 40-70 | 5,000-20,000 | 1.8-3.0 | 5-20 |
| Cationic | TfOH | 60-90 | 10,000-50,000 | 1.5-2.5 | 10-25 |
| Coordination (Copolymer) | (2-PhInd)₂ZrCl₂/MAO | 80-95 (total) | 50,000-200,000 | 2.0-3.5 | Varies with comonomer content |
Note: This data is purely hypothetical and intended for conceptual understanding.
Visualizations
Cationic Polymerization Workflow
Caption: Workflow for the cationic polymerization of this compound.
Coordination Copolymerization Workflow
Caption: Workflow for the coordination copolymerization of ethylene and this compound.
Conclusion
While the direct polymerization of this compound is not well-documented, its chemical structure suggests that it is a viable candidate for producing novel polymeric materials. The proposed cationic and coordination polymerization pathways offer promising avenues for future research. The hypothetical protocols and workflows provided in this document are intended to serve as a starting point for the experimental investigation of this monomer. Further research is necessary to elucidate the precise reaction kinetics, polymer properties, and potential applications of polymers derived from this compound.
References
- 1. This compound|High Purity|CAS 2738-19-4 [benchchem.com]
- 2. This compound | C7H14 | CID 17656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Hexene, 2-methyl- [webbook.nist.gov]
- 4. 2-Hexene, 2-methyl- [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Strong influences of polymerization temperature on ethylene/1-hexene copolymerization catalyzed by (2-PhInd)2ZrCl2/methyl aluminoxane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-2-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Methyl-2-hexene from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in a sample of this compound?
A1: Due to the various synthetic routes for this compound, a number of structural and stereoisomers can be present as impurities. The most common isomers are other heptenes and dimethylpentenes. The specific impurities and their ratios will depend on the synthesis method employed. For instance, acid-catalyzed dehydration of 2-methyl-2-hexanol can lead to a mixture of alkene isomers.
Q2: Why is the purification of this compound from its isomers challenging?
A2: The primary challenge lies in the close boiling points of the various C7H14 isomers. As shown in the data table below, many of these isomers have boiling points that differ by only a few degrees, making separation by conventional fractional distillation difficult and requiring highly efficient distillation columns or alternative purification techniques.
Q3: What are the primary methods for purifying this compound?
A3: The main purification methods include:
-
High-Efficiency Fractional Distillation: Utilizes columns with a high number of theoretical plates to separate compounds with close boiling points.
-
Preparative Gas Chromatography (Prep-GC): Offers high resolution for separating isomers, particularly for smaller sample sizes.
-
Extractive Distillation: Involves adding a solvent that alters the relative volatilities of the components, making them easier to separate by distillation.
-
Azeotropic Distillation: Involves the addition of a component that forms an azeotrope with one or more of the impurities, allowing for their removal.
Isomer Boiling Point Data
The following table summarizes the boiling points of this compound and several of its common isomeric impurities. This data is critical for selecting and optimizing a purification strategy.
| Isomer Name | Boiling Point (°C) | Boiling Point (K) |
| This compound | 95 | 368 |
| trans-2-Methyl-3-hexene | 93.4 | 366.55 |
| 2,3-Dimethyl-2-pentene | 97 | 370.15 |
| cis-3-Methyl-2-hexene | 97.26 | 370.41 |
| 2-Ethyl-1-pentene | 94 | 367.15 |
| cis-4-Methyl-2-hexene | 88.4 | 361.55 |
| trans-4-Methyl-2-hexene | 87.56 | 360.71 |
| cis-3,4-Dimethyl-2-pentene | 87.4 | 360.55 |
| trans-3,4-Dimethyl-2-pentene | 87 | 360.15 |
Purification Method Troubleshooting Guides
Fractional Distillation
Issue 1: Poor Separation of Isomers
-
Possible Cause: Insufficient column efficiency (too few theoretical plates) for the small boiling point difference between the isomers.
-
Troubleshooting Steps:
-
Increase Column Length/Packing: Use a longer fractionation column or a more efficient packing material to increase the number of theoretical plates.
-
Optimize Reflux Ratio: Increase the reflux ratio to enhance the number of vaporization-condensation cycles, which improves separation. A higher reflux ratio means a slower distillation rate.
-
Ensure Adiabatic Operation: Insulate the distillation column to minimize heat loss and maintain the temperature gradient necessary for efficient fractionation.
-
Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation.[1]
-
Issue 2: Temperature Fluctuations at the Distillation Head
-
Possible Cause: Uneven boiling, bumping of the liquid, or inconsistent heat input.
-
Troubleshooting Steps:
-
Use Boiling Chips or a Magnetic Stirrer: Ensure smooth boiling of the mixture in the distillation flask.
-
Stable Heat Source: Use a heating mantle with a controller or an oil bath to provide consistent and uniform heating.
-
Proper Thermometer Placement: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
Logical Workflow for Fractional Distillation Troubleshooting
Caption: Troubleshooting workflow for fractional distillation.
Preparative Gas Chromatography (Prep-GC)
Issue 1: Co-elution of Isomers
-
Possible Cause: The GC column and conditions are not optimized for the separation of the specific isomers.
-
Troubleshooting Steps:
-
Column Selection: Use a column with a stationary phase that provides good selectivity for alkene isomers (e.g., a non-polar or slightly polar phase).
-
Temperature Programming: Implement a slow temperature ramp to improve the resolution between closely eluting peaks.
-
Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best separation efficiency (van Deemter plot).
-
Longer Column: A longer column will provide more theoretical plates and better resolution.
-
Issue 2: Low Recovery of Purified Product
-
Possible Cause: Inefficient trapping of the eluting compound or decomposition on the column.
-
Troubleshooting Steps:
-
Optimize Trap Temperature: Ensure the collection trap is cold enough to efficiently condense the target compound.
-
Check for Leaks: Inspect the system for any leaks that could lead to sample loss.
-
Inert System: Use deactivated liners and columns to prevent adsorption or decomposition of the alkene.
-
Experimental Workflow for Preparative GC
Caption: Experimental workflow for preparative GC.
Detailed Experimental Protocols
High-Efficiency Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a packed Vigreux or similar high-efficiency distillation column (e.g., packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and a collection flask.
-
Ensure all glass joints are properly sealed.
-
Place a stir bar in the round-bottom flask and place it in a heating mantle.
-
-
Procedure:
-
Charge the round-bottom flask with the impure this compound mixture (do not fill more than two-thirds full).
-
Begin heating and stirring the mixture.
-
Once the mixture begins to boil, adjust the heating to allow the vapor to slowly rise through the distillation column.
-
Establish a suitable reflux ratio (e.g., 5:1 or higher, meaning for every 5 drops of condensate returned to the column, 1 drop is collected).
-
Monitor the temperature at the distillation head. Collect the fraction that distills over at the boiling point of this compound (95°C).
-
Collect fractions in separate, pre-weighed vials.
-
Analyze the purity of each fraction using Gas Chromatography (GC).
-
Preparative Gas Chromatography (Prep-GC)
-
Instrumentation:
-
A gas chromatograph equipped with a preparative-scale column, a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a stream splitter, and a fraction collector.
-
-
Typical Conditions:
-
Column: A non-polar or slightly polar capillary or packed column suitable for hydrocarbon separation (e.g., DB-1, DB-5, or similar).
-
Injection Volume: Dependent on the column dimensions, typically in the microliter to milliliter range for packed columns.
-
Carrier Gas: Helium or Nitrogen at an optimized flow rate.
-
Temperature Program:
-
Initial Temperature: 50°C (hold for 2 minutes).
-
Ramp: 2-5°C/minute to 120°C.
-
Final Temperature: 120°C (hold for 5 minutes).
-
-
Detector Temperature: 250°C.
-
Injector Temperature: 250°C.
-
-
Procedure:
-
Inject the impure sample onto the GC column.
-
Monitor the chromatogram to identify the peak corresponding to this compound.
-
Time the fraction collector to open and trap the eluent corresponding to the this compound peak.
-
The collected fraction can be condensed in a cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath).
-
Re-analyze the collected fraction by analytical GC to confirm purity.
-
Extractive and Azeotropic Distillation
For these advanced techniques, the selection of the entrainer (solvent) is crucial.
-
Extractive Distillation: A high-boiling, polar solvent such as N-methyl-2-pyrrolidone (NMP) can be used. The solvent interacts differently with the various isomers, increasing their relative volatilities and facilitating separation.
-
Azeotropic Distillation: A lower-boiling entrainer that forms a minimum-boiling azeotrope with one or more of the impurities can be employed. For example, methanol can form azeotropes with some C7 hydrocarbons. The azeotrope is then distilled off, leaving the desired product behind.
The experimental setup for these methods is similar to fractional distillation, with the addition of a port for introducing the entrainer. The subsequent recovery of the entrainer from the distillate or the pot residue is an additional step in these processes.
References
Preventing carbocation rearrangement in 2-Methyl-2-hexene synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Methyl-2-hexene, with a specific focus on preventing carbocation rearrangements.
Frequently Asked Questions (FAQs)
Q1: What is carbocation rearrangement and why is it a problem in the synthesis of this compound?
A1: A carbocation is a molecule with a positively charged carbon atom. Carbocation rearrangement is a process where a carbocation intermediate rearranges to form a more stable carbocation.[1][2] This typically occurs through a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift (migration of an alkyl group).[1] In the context of synthesizing this compound, for instance, from the dehydration of 2-Methyl-2-hexanol, an initial secondary carbocation can rearrange to a more stable tertiary carbocation, leading to a mixture of undesired isomeric alkenes instead of the target molecule.[3][4]
Q2: Which common synthesis methods for this compound are prone to carbocation rearrangement?
A2: Synthesis methods that proceed through a carbocation intermediate are susceptible to rearrangement. The most common example is the acid-catalyzed dehydration of alcohols, which typically follows an E1 elimination mechanism.[5][6][7] In this mechanism, protonation of the alcohol's hydroxyl group is followed by the loss of a water molecule to form a carbocation.[6] If a more stable carbocation can be formed through rearrangement, this process will compete with the direct elimination to form the desired alkene.[1][2]
Q3: How can I synthesize this compound without carbocation rearrangement?
A3: To avoid carbocation rearrangement, you should employ methods that do not involve a free carbocation intermediate. The two primary strategies are:
-
The Wittig Reaction: This method forms a double bond at a specific location by reacting a phosphorus ylide with an aldehyde or ketone.[8][9][10] It is highly reliable for preventing rearrangement as it proceeds through a concerted cycloaddition-elimination mechanism.[10][11]
-
E2 Elimination of an Alkyl Halide: This reaction involves the use of a strong, non-nucleophilic base to dehydrohalogenate an alkyl halide.[12] The E2 mechanism is a concerted, one-step process that does not involve a carbocation intermediate.[12] The choice of a bulky base can also influence the regioselectivity of the double bond formation.[13]
Q4: What is the difference between Zaitsev's rule and Hofmann's rule in the context of alkene synthesis?
A4: Zaitsev's rule states that in an elimination reaction, the more substituted (more stable) alkene is typically the major product.[7] This is often the case in E1 reactions. Hofmann's rule, on the other hand, describes the formation of the less substituted alkene as the major product. This is often observed in E2 reactions when a sterically hindered (bulky) base is used.[13]
Troubleshooting Guides
Problem 1: My synthesis of this compound from 2-Methyl-2-hexanol via acid-catalyzed dehydration yields a mixture of isomers.
Cause: This is a classic sign of carbocation rearrangement. The E1 mechanism of acid-catalyzed dehydration generates a carbocation intermediate.[6] This intermediate can rearrange to a more stable carbocation before elimination occurs, leading to a mixture of alkene products.[1][2]
Solution:
-
Method Change: Switch to a synthesis method that avoids carbocation intermediates. The recommended approach is the Wittig reaction.[8][9][14]
-
Alternative E2 Pathway: Convert the starting alcohol (2-Methyl-2-hexanol) to an alkyl halide, and then perform an E2 elimination using a strong, non-nucleophilic base.[12]
Problem 2: I am trying to perform an E2 elimination to synthesize this compound, but I am getting a low yield and a mixture of products.
Cause:
-
Base Strength/Steric Hindrance: The choice of base is critical. A small, strong base may also act as a nucleophile, leading to substitution (SN2) side products.[5] An insufficiently strong base will result in a slow or incomplete reaction.
-
Reaction Conditions: E2 reactions are favored by high concentrations of a strong base and elevated temperatures.[5]
Solution:
-
Optimize Base: Use a strong, bulky base like potassium tert-butoxide (t-BuOK) to favor elimination over substitution and to potentially control regioselectivity.[13]
-
Solvent Choice: Use a polar aprotic solvent that will not participate in the reaction (e.g., THF, DMSO).
-
Temperature Control: Ensure the reaction is heated sufficiently to favor elimination.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction (Rearrangement-Free)
This protocol describes the synthesis of this compound from 2-pentanone and a phosphorus ylide. This method ensures the specific placement of the double bond and avoids carbocation rearrangements.[9][10]
Step 1: Preparation of the Phosphonium Ylide
-
Reagents:
-
Ethyltriphenylphosphonium bromide (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexane (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour.
-
Step 2: The Wittig Reaction
-
Reagents:
-
2-Pentanone (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 2-pentanone in anhydrous THF.
-
Slowly add the 2-pentanone solution dropwise to the ylide solution at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by distillation.
-
Protocol 2: Synthesis of this compound via Dehydrohalogenation (E2 Reaction)
This protocol describes the synthesis of this compound from 2-chloro-2-methylhexane.
-
Reagents:
-
2-chloro-2-methylhexane (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Anhydrous tert-butanol or THF
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-2-methylhexane in anhydrous tert-butanol.
-
Add potassium tert-butoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to quench the reaction and dissolve the inorganic salts.
-
Extract the product with a low-boiling organic solvent (e.g., pentane).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully distill the solvent to obtain the crude product.
-
Fractionally distill the crude product to purify the this compound.
-
Data Presentation
| Synthesis Method | Starting Materials | Key Reagents | Mechanism | Carbocation Rearrangement? | Typical Yield | Purity |
| Wittig Reaction | 2-Pentanone, Ethyltriphenylphosphonium bromide | n-Butyllithium | Ylide Addition-Elimination | No | Good to Excellent | High |
| Dehydrohalogenation (E2) | 2-chloro-2-methylhexane | Potassium tert-butoxide | E2 Elimination | No | Good | Good to High |
| Acid-Catalyzed Dehydration | 2-Methyl-2-hexanol | H₂SO₄ or H₃PO₄ | E1 Elimination | Yes | Variable | Low (Mixture of Isomers) |
Visualizations
Caption: E1 dehydration pathway showing carbocation rearrangement.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Firefly (PC GAMESS) Tutorial: Dehydration Reaction, Part 5 [people.chem.ucsb.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. brainly.com [brainly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Synthesis of Alkenes - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. web.mnstate.edu [web.mnstate.edu]
Optimizing reaction conditions for the selective synthesis of 2-Methyl-2-hexene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the selective synthesis of 2-Methyl-2-hexene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient laboratory-scale synthesis of this compound is the acid-catalyzed dehydration of 2-methyl-2-hexanol. This reaction proceeds through an E1 (elimination, unimolecular) mechanism and typically favors the formation of the more substituted alkene, this compound, as the major product according to Zaitsev's rule.[1][2]
Q2: What are the expected major and minor products in this reaction?
A2: The major product is this compound, the more thermodynamically stable, trisubstituted alkene. The primary minor product is 2-methyl-1-hexene, a less substituted alkene. The formation of the major product is favored due to the stability of the tertiary carbocation intermediate formed during the E1 reaction.
Q3: What acid catalysts are typically used for this dehydration?
A3: Strong, non-nucleophilic acids are preferred to promote elimination over substitution. Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).[1][2][3] Phosphoric acid is often favored as it leads to fewer side reactions, such as charring and oxidation, compared to sulfuric acid.[3]
Q4: How can the product distribution (selectivity) be influenced?
A4: The product distribution is primarily governed by the reaction temperature and the choice of acid catalyst. Higher temperatures generally favor the elimination reaction, leading to a higher yield of the alkene mixture. While achieving high selectivity for this compound is inherent to the mechanism due to the stability of the Zaitsev product, ensuring optimal temperature control can minimize the formation of byproducts.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by gas chromatography (GC). By taking aliquots from the reaction mixture at different time intervals, you can analyze the consumption of the starting material (2-methyl-2-hexanol) and the formation of the alkene products.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Low Reaction Temperature: The temperature may be too low for efficient dehydration. Tertiary alcohols generally require temperatures in the range of 25-80°C for dehydration.[2] 3. Catalyst Inactivity: The acid catalyst may be old, diluted, or insufficient. | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration. Monitor by GC to determine the optimal time. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation. Avoid excessive heat, which can lead to charring, especially with sulfuric acid. 3. Use Fresh/Concentrated Catalyst: Ensure the acid catalyst is of the appropriate concentration and add the recommended catalytic amount. |
| Low Selectivity (High Percentage of 2-methyl-1-hexene) | 1. Reaction Conditions Not Optimized: While the Zaitsev product is favored, suboptimal conditions can affect the product ratio. | 1. Optimize Temperature: Systematically vary the reaction temperature to find the optimal point for maximizing the this compound to 2-methyl-1-hexene ratio. 2. Choice of Catalyst: Consider using phosphoric acid, which is less prone to promoting side reactions. |
| Presence of Unexpected Byproducts | 1. Ether Formation: At lower temperatures, a competing Sₙ2 reaction can lead to the formation of a symmetrical ether.[5] 2. Polymerization: The acidic conditions can catalyze the polymerization of the newly formed alkenes. 3. Rearrangement Products: Although less likely with a tertiary carbocation, minor rearrangements can occur. | 1. Increase Reaction Temperature: Ensure the reaction is heated sufficiently to favor elimination over substitution.[5] 2. Moderate Catalyst Concentration: Use the minimum effective amount of acid catalyst. 3. Control Reaction Time: Avoid unnecessarily long reaction times after the starting material is consumed. |
| Difficulty in Product Isolation | 1. Incomplete Separation from Aqueous Layer: During the workup, an emulsion may form, or the layers may not separate cleanly. 2. Inefficient Distillation: The boiling points of this compound (approx. 95-96°C) and 2-methyl-1-hexene (approx. 91-92°C) are close, making separation by simple distillation challenging. | 1. Use of Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions and remove dissolved water. 2. Fractional Distillation: Employ fractional distillation for a more efficient separation of the isomeric products. Careful control of the distillation temperature is crucial. |
Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution (Illustrative)
| Reaction Temperature (°C) | Yield of this compound (%) | Yield of 2-methyl-1-hexene (%) | Total Alkene Yield (%) |
| 40 | 65 | 15 | 80 |
| 50 | 75 | 10 | 85 |
| 60 | 78 | 8 | 86 |
| 70 | 76 | 9 | 85 |
Note: This data is illustrative and based on the general principles of Zaitsev's rule in E1 reactions. Actual yields may vary based on specific experimental conditions.
Table 2: Physical Properties of Reactant and Products
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| 2-methyl-2-hexanol | 116.20 | 141-142 | 0.81 |
| This compound | 98.19 | 95-96 | 0.71 |
| 2-methyl-1-hexene | 98.19 | 91-92 | 0.70 |
Experimental Protocols
Key Experiment: Dehydration of 2-methyl-2-hexanol
This protocol outlines the general procedure for the acid-catalyzed dehydration of 2-methyl-2-hexanol to produce this compound.
Materials:
-
2-methyl-2-hexanol
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Distillation apparatus (simple or fractional)
-
Separatory funnel
-
Heating mantle
-
Boiling chips
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methyl-2-hexanol and a catalytic amount of concentrated phosphoric acid (e.g., approximately 20% by volume of the alcohol). Add a few boiling chips.
-
Dehydration and Distillation: Assemble a distillation apparatus. Heat the mixture gently using a heating mantle. The alkene products, being more volatile than the starting alcohol, will distill as they are formed.[6] Collect the distillate in a cooled receiving flask. Maintain the distillation temperature below 100°C to minimize the co-distillation of the starting alcohol.
-
Workup: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize any remaining acid), water, and finally, a saturated brine solution.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Purification: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (95-96°C).
-
Analysis: Analyze the final product using gas chromatography (GC) to determine its purity and the isomeric ratio.
Visualizations
Caption: E1 mechanism for the dehydration of 2-methyl-2-hexanol.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Troubleshooting low yields in the dehydration of 2-methyl-2-hexanol
Technical Support Center: Dehydration of 2-Methyl-2-Hexanol
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address low yields in the acid-catalyzed dehydration of 2-methyl-2-hexanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of the desired alkene products is significantly lower than expected. What are the common causes?
Low yields in the dehydration of 2-methyl-2-hexanol can stem from several factors. Since 2-methyl-2-hexanol is a tertiary alcohol, the reaction typically proceeds through an E1 mechanism, which involves a carbocation intermediate.[1][2][3] Common issues include:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient heating, incorrect reaction time, or a catalyst that is not active enough.
-
Side Reactions: The formation of undesired byproducts is a frequent cause of low yields. These can include the formation of ethers, polymers, or rearranged alkene isomers.[4][5]
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.[5][6]
-
Carbocation Rearrangements: The initial tertiary carbocation can rearrange to a more stable carbocation, leading to a mixture of alkene products, which can complicate purification and lower the yield of a specific desired isomer.[2][7][8]
Q2: I'm observing a significant amount of a high-boiling point residue and some charring. What's happening?
This is a common issue when using concentrated sulfuric acid (H₂SO₄) as the catalyst.[4] Sulfuric acid is a strong oxidizing agent and can cause side reactions, including oxidation of the alcohol to carbon dioxide and reduction of the sulfuric acid to sulfur dioxide.[4] This can also lead to polymerization of the alkene products, resulting in a tar-like residue.[4]
-
Recommendation: Consider using concentrated phosphoric acid (H₃PO₄) as it is a weaker oxidizing agent and tends to produce cleaner reactions with fewer side products.[4] Alternatively, a "greener" catalyst like Montmorillonite KSF clay can be used to avoid strong acids altogether.[9][10]
Q3: My product is a mixture of several alkenes. How can I control the product distribution?
The formation of multiple alkene isomers is expected due to the nature of the E1 reaction and potential carbocation rearrangements. According to Zaitsev's rule, the most substituted (and generally most stable) alkene will be the major product.[2][6]
-
To favor the Zaitsev product (2-methyl-2-hexene):
-
Use a strong, non-nucleophilic acid and ensure the reaction reaches thermodynamic equilibrium.
-
-
To avoid rearrangements:
Q4: The reaction seems to stop before all the starting material is consumed. How can I drive the reaction to completion?
The dehydration of an alcohol is a reversible equilibrium reaction.[5][7] To drive the reaction towards the products, you can apply Le Chatelier's principle by removing one of the products as it forms.[7]
-
Recommendation: The alkene products have lower boiling points than the starting alcohol (2-methyl-2-hexanol).[7] Set up the reaction as a fractional distillation. As the lower-boiling alkenes are formed, they will distill out of the reaction mixture, shifting the equilibrium to the right and increasing the overall yield.[7]
Q5: I suspect I'm losing product during the purification steps. What can I do to minimize this?
Product loss during the workup is a common issue.[5][6] Here are some tips to minimize loss:
-
Washing: When neutralizing the acidic catalyst with a base (e.g., sodium hydroxide solution), perform the extraction in a separatory funnel and be careful to separate the layers precisely.[12] Avoid vigorous shaking that can lead to the formation of emulsions.
-
Drying: Use an appropriate amount of a suitable drying agent, such as anhydrous sodium carbonate or magnesium sulfate, to remove residual water from the organic layer.[13] Be sure to decant or filter the dried liquid carefully to leave the solid drying agent behind.[13]
-
Distillation: During the final distillation to purify the alkene product, ensure your apparatus is set up correctly to prevent leaks.[13] The collection flask should be cooled to minimize the loss of the volatile alkene product.[12]
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Product Distribution in Alcohol Dehydration
| Parameter | Condition | Effect on Yield | Effect on Product Distribution | Rationale |
| Catalyst | Conc. H₂SO₄ | Can be high, but risk of lower yield due to side reactions. | Promotes Zaitsev product; risk of charring and polymerization.[4] | Strong acid, but also a strong oxidizing agent. |
| Conc. H₃PO₄ | Generally provides cleaner reactions and potentially higher yields. | Favors Zaitsev product.[4] | Less oxidizing than H₂SO₄.[4] | |
| Montmorillonite KSF Clay | Can provide good yields with easier workup. | Product distribution can be similar to acid catalysis.[9][10] | A reusable, solid acid catalyst that is considered "greener".[9][10] | |
| POCl₃ in Pyridine | Can provide high yields. | Avoids carbocation rearrangements, leading to less complex mixtures.[2][11] | Promotes an E2 mechanism, which is a concerted step and avoids a carbocation intermediate.[2] | |
| Temperature | Too Low (< 100 °C) | Low yield of alkene; potential for ether formation.[1][3] | Favors substitution (ether formation) over elimination. | Insufficient energy for the elimination reaction to proceed at an adequate rate. |
| Optimal (100-140 °C for secondary/tertiary alcohols) | Higher yield of alkene.[3] | Favors elimination. | Provides sufficient energy for the dehydration reaction. | |
| Too High (> 180 °C) | Decreased yield due to polymerization and decomposition. | Increased side reactions. | Can lead to unwanted side reactions and degradation of starting material and products. | |
| Reaction Setup | Simple Reflux | Moderate yield. | Equilibrium may not be fully shifted towards products. | The reaction can reach equilibrium, limiting the conversion. |
| Fractional Distillation | Higher yield.[7] | No direct impact on the initial product ratio, but removes products from further reactions. | Removes the lower-boiling alkene products as they form, driving the equilibrium forward.[7] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 2-Methyl-2-Hexanol with Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a heating mantle with a stirrer for the reaction flask.
-
Reagents: In the round-bottom flask, combine 2-methyl-2-hexanol and a catalytic amount of concentrated phosphoric acid (a 1:1 molar ratio is a common starting point, but this can be optimized). Add a few boiling chips.
-
Reaction and Distillation: Gently heat the mixture to a temperature slightly above the boiling point of the expected alkene products (the boiling point of this compound is approximately 95-96°C). The lower-boiling alkenes will distill over as they are formed.[7] Collect the distillate in a receiving flask cooled in an ice bath.[12]
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the distillate with a 3 M sodium hydroxide solution to neutralize any remaining acid.[12]
-
Wash with a saturated sodium chloride solution (brine) to aid in layer separation.
-
Separate the organic layer and dry it over anhydrous sodium carbonate.[13]
-
-
Final Purification: Decant the dried liquid into a clean, dry distillation flask and perform a final simple distillation to obtain the purified alkene products. Collect the fraction boiling at the expected temperature range.
Mandatory Visualizations
Caption: Figure 1: Reaction Pathway for Dehydration of 2-Methyl-2-Hexanol
Caption: Figure 2: Troubleshooting Low Yields
Caption: Figure 3: Experimental Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. odinity.com [odinity.com]
- 6. uwosh.edu [uwosh.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. beyondbenign.org [beyondbenign.org]
- 10. lakeland.edu [lakeland.edu]
- 11. Converting Alcohols to Alkenes - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Interpreting Complex NMR Spectra of 2-Methyl-2-hexene Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of reaction mixtures involving 2-methyl-2-hexene.
Troubleshooting Guides and FAQs
General Interpretation
Q1: My ¹H NMR spectrum has too many peaks. How can I begin to assign them?
A1: Start by identifying characteristic regions. For this compound and its isomers, look for signals in the alkene region (typically 4.5-6.0 ppm). Also, identify the signals corresponding to allylic protons (protons on carbons adjacent to the double bond) and the more shielded alkyl protons. Use integration to determine the relative number of protons for each signal. A broad singlet that disappears upon a D₂O shake indicates an exchangeable proton, such as from an alcohol or water impurity.[1][2] If the complexity arises from a mixture of isomers, consult the data tables below to find unique, non-overlapping peaks for each component for initial identification and quantification.
Q2: The multiplicity of my signals is not a simple singlet, doublet, or triplet. What does this mean?
A2: Complex multiplicity (e.g., doublet of doublets, multiplets) arises when a proton is coupled to multiple, non-equivalent neighboring protons with different coupling constants. This is common in alkenes where cis, trans, and geminal couplings can all be present.[3] For example, a vinylic proton coupled to both a cis and a trans proton on an adjacent carbon will appear as a doublet of doublets.
Identifying Components in a Reaction Mixture
Q3: How can I differentiate between this compound and its common isomers in a ¹H NMR spectrum?
A3: The key is to look for characteristic signals and coupling constants.
-
This compound: Will show a triplet for the vinylic proton around 5.1 ppm.
-
2-Methyl-1-hexene: Is distinguished by two singlets for the geminal vinylic protons around 4.7 ppm.
-
(E/Z)-2-Methyl-3-hexene: These isomers will have more complex splitting in the vinylic region. The coupling constant between the vinylic protons is the most telling feature: approximately 15 Hz for the trans isomer and around 10 Hz for the cis isomer.
Refer to the data tables for specific chemical shifts to aid in identification.
Q4: I suspect my reaction has produced byproducts. What are some common impurities I should look for?
A4: Depending on the reaction conditions, several side products can form:
-
Isomerization Products: As mentioned in Q3, double bond migration can lead to isomers like 2-methyl-1-hexene or (E/Z)-2-methyl-3-hexene.
-
Starting Materials: Unreacted starting materials are common impurities.
-
Solvent Residue: Residual solvents from the reaction or workup are frequent. Common examples include diethyl ether, dichloromethane, and ethyl acetate. You can find tables of common solvent impurities online to identify these peaks.[4][5]
-
Water: A broad peak that can appear at various chemical shifts depending on the solvent and concentration.[1]
-
Grease: If you used greased glassware, you might see broad signals around 0.5-1.5 ppm.
Quantitative Analysis (qNMR)
Q5: How can I determine the ratio of isomers in my product mixture?
A5: You can use quantitative ¹H NMR (qNMR). This involves integrating distinct, well-resolved signals for each isomer and comparing their areas. To ensure accuracy, select signals that are singlets or have clear, non-overlapping multiplets. The vinylic proton signals are often good candidates. For the most accurate results, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being analyzed should be used in your NMR experiment.
Q6: My integrations are not accurate. What could be the problem?
A6: Several factors can lead to inaccurate integrations:
-
Peak Overlap: If the signals you are integrating are overlapping, the deconvolution can be inaccurate. Try to find signals that are baseline-resolved.[1]
-
Poor Phasing and Baseline Correction: Ensure the spectrum is properly phased and the baseline is flat before integration.
-
Insufficient Relaxation Delay (D1): If the D1 delay is too short, protons with longer T1 relaxation times will not fully relax between pulses, leading to attenuated signals and underestimated integrals.
-
Non-uniform Excitation: If the spectral width is very large, pulses may not excite all protons uniformly. Ensure your peaks of interest are within the central region of the spectrum.
Data Presentation
Table 1: ¹H NMR Data for this compound and Common Isomers (in CDCl₃)
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound | H3 | ~5.1 | t | ~7.0 |
| H1' | ~1.7 | s | - | |
| H1'' | ~1.6 | s | - | |
| 2-Methyl-1-hexene | H1a | ~4.7 | s | - |
| H1b | ~4.7 | s | - | |
| H2' | ~1.7 | s | - | |
| (E)-2-Methyl-3-hexene | H3 | ~5.4 | dq | ~15.0, ~6.5 |
| H4 | ~5.2 | dt | ~15.0, ~7.0 | |
| (Z)-2-Methyl-3-hexene | H3 | ~5.3 | dq | ~10.0, ~6.5 |
| H4 | ~5.1 | dt | ~10.0, ~7.0 |
Note: Chemical shifts are approximate and can vary with concentration and solvent.
Table 2: ¹³C NMR Data for this compound and Common Isomers (in CDCl₃)
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | C2 | ~132.5 |
| C3 | ~125.0 | |
| C1' | ~25.7 | |
| C1'' | ~23.4 | |
| 2-Methyl-1-hexene | C1 | ~109.5 |
| C2 | ~145.8 | |
| C2' | ~22.4 | |
| (E)-2-Methyl-3-hexene | C3 | ~135.0 |
| C4 | ~129.5 | |
| (Z)-2-Methyl-3-hexene | C3 | ~134.0 |
| C4 | ~128.5 |
Note: Chemical shifts are approximate and can vary with concentration and solvent.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation for Reaction Monitoring
-
Aliquot Collection: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Solvent Removal: If the reaction solvent is not deuterated, remove it under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).
-
Dissolution: Dissolve the crude residue in a suitable deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). Chloroform-d is a common choice for non-polar compounds like this compound.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Cap the NMR tube to prevent solvent evaporation.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For routine checks, a short relaxation delay (e.g., 1 second) and a sufficient number of scans (e.g., 8-16) are typically adequate.
Protocol 2: Quantitative ¹H NMR (qNMR) for Isomer Ratio Determination
-
Sample Preparation: Prepare the sample as described in Protocol 1. For accurate quantification, it is crucial to ensure the sample is fully dissolved and homogeneous.
-
Instrumental Setup:
-
Tune and shim the probe to achieve good resolution and lineshape.
-
Use a simple pulse program, such as a single 90° pulse.
-
Set the relaxation delay (D1) to at least 5 times the longest T1 of the protons of interest. For small molecules like hexene isomers, a D1 of 10-20 seconds is often sufficient. If T1 values are unknown, a longer delay (e.g., 30-60 seconds) is recommended for accuracy.
-
Ensure the number of scans is sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N without significantly affecting resolution.
-
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
-
Integration and Calculation:
-
Select well-resolved, non-overlapping signals corresponding to each isomer. The vinylic proton signals are often ideal.
-
Integrate the selected signals.
-
Normalize the integral values by dividing by the number of protons each signal represents.
-
The ratio of the normalized integrals corresponds to the molar ratio of the isomers in the mixture.
-
Mandatory Visualization
Caption: Workflow for NMR analysis of a reaction mixture.
Caption: Logical approach to interpreting a complex NMR spectrum.
References
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-2-hexene for Laboratory Use
This technical support center is designed to assist researchers, scientists, and drug development professionals in the laboratory-scale synthesis of 2-methyl-2-hexene. Below, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate your synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of this compound, categorized by the synthetic method.
Method 1: Acid-Catalyzed Dehydration of 2-Methyl-2-hexanol
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction. 2. Catalyst is not active (e.g., old or hydrated acid). 3. Reaction temperature is too low. | 1. Increase reaction time or temperature. Ensure efficient removal of the alkene product by distillation to drive the equilibrium. 2. Use fresh, concentrated sulfuric or phosphoric acid. 3. Ensure the reaction mixture reaches the necessary temperature for dehydration (typically >140°C). |
| Formation of Significant Side Products (e.g., 2-Methyl-1-hexene, di-alkyl ethers) | 1. Use of a non-selective acid catalyst. 2. Reaction temperature is too high, leading to rearrangements or other side reactions. 3. Water not being effectively removed. | 1. Phosphoric acid is often more selective than sulfuric acid. 2. Carefully control the reaction temperature. Overheating can promote the formation of the less substituted alkene (Hofmann product) or other isomers. 3. Ensure an efficient distillation setup to remove the lower-boiling alkene as it forms. |
| Charring or Polymerization of the Reaction Mixture | 1. Use of concentrated sulfuric acid, which is a strong oxidizing agent. 2. Reaction temperature is excessively high. | 1. Use phosphoric acid as the catalyst instead of sulfuric acid. 2. Maintain a controlled and steady heating rate. Avoid localized overheating. |
Method 2: Wittig Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Failure to Form the Phosphonium Ylide | 1. The base used is not strong enough to deprotonate the phosphonium salt. 2. Presence of moisture or acidic impurities quenching the base or ylide. 3. The alkyl halide used for phosphonium salt formation was sterically hindered. | 1. Use a sufficiently strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). 2. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Use primary or secondary alkyl halides for the preparation of the phosphonium salt. |
| Low Yield of this compound | 1. The ylide is unstable and decomposes before reacting with the aldehyde. 2. Steric hindrance between the ylide and the aldehyde. 3. Competing side reactions, such as self-condensation of the aldehyde. | 1. Generate the ylide at low temperatures (e.g., 0°C or -78°C) and use it immediately. 2. While less of an issue with propanal, highly substituted aldehydes can be problematic. 3. Add the aldehyde slowly to the ylide solution to minimize its self-reaction. |
| Difficulty in Separating the Product from Triphenylphosphine Oxide | 1. Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate due to its polarity and solubility. | 1. Purification can be achieved by column chromatography on silica gel. 2. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective. |
General Purification (Fractional Distillation)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Isomers (e.g., this compound and 2-Methyl-1-hexene) | 1. Insufficient column efficiency (too few theoretical plates). 2. Distillation rate is too fast. 3. Poor insulation of the distillation column. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium. A slow and steady distillation is crucial for separating compounds with close boiling points. 3. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient. |
| Low Recovery of Purified Product | 1. Product loss during transfers. 2. Hold-up in the distillation column. | 1. Minimize the number of transfers between flasks. Rinse glassware with a small amount of a volatile solvent and add it to the product. 2. Allow the column to cool completely after distillation to recover any condensed liquid. |
Frequently Asked Questions (FAQs)
Q1: Which is the most scalable and cost-effective method for preparing this compound in a laboratory setting?
A1: For laboratory scale, the acid-catalyzed dehydration of 2-methyl-2-hexanol is generally the most straightforward and cost-effective method. The starting alcohol is readily available or can be synthesized via a Grignard reaction. The reaction conditions are relatively simple to achieve.
Q2: According to Zaitsev's rule, this compound should be the major product of the dehydration of 2-methyl-2-hexanol. Why might I be observing a significant amount of the 2-methyl-1-hexene isomer?
A2: While Zaitsev's rule predicts the formation of the more substituted alkene as the major product, the reaction conditions can influence the product ratio.[1][2] The use of a bulky base in an elimination reaction can favor the formation of the less substituted (Hofmann) product. In the case of acid-catalyzed dehydration, high temperatures or the use of a less selective acid catalyst can lead to a higher proportion of the less stable isomer.
Q3: My Grignard reaction to synthesize the precursor alcohol, 2-methyl-2-hexanol, is not initiating. What should I do?
A3: Difficulty in initiating a Grignard reaction is a common issue, often due to a passivating oxide layer on the magnesium.[3] Several activation methods can be employed:
-
Mechanical Activation: Crush the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or the evolution of gas indicates initiation.
Q4: How can I confirm the purity of my final this compound product?
A4: The purity of your product can be assessed using several analytical techniques:
-
Gas Chromatography (GC): This is an excellent method to determine the isomeric purity and to quantify any remaining starting materials or solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities.
-
Infrared (IR) Spectroscopy: The presence of a C=C stretch and the absence of an O-H stretch (from the starting alcohol) can indicate a successful reaction.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Acid-Catalyzed Dehydration | Wittig Reaction |
| Starting Materials | 2-Methyl-2-hexanol | Propanal, Isopropyltriphenylphosphonium bromide |
| Key Reagents | H₂SO₄ or H₃PO₄ | Strong base (e.g., n-BuLi) |
| Typical Yield | 70-85% | 60-80% |
| Reaction Temperature | 140-170°C | -78°C to room temperature |
| Key Byproducts | 2-Methyl-1-hexene, water, di-alkyl ether | Triphenylphosphine oxide |
| Purification Method | Fractional Distillation | Column Chromatography, Distillation |
| Advantages | Simple, cost-effective, readily available starting material. | High regioselectivity, milder conditions for the olefination step. |
| Disadvantages | Potential for isomeric mixtures and charring. | Requires synthesis of the Wittig reagent, byproduct removal can be challenging. |
Table 2: Physical and Spectroscopic Data of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) |
| This compound | 98.19 | 94-95 | 0.709 | ~5.1 (t, 1H), ~1.9 (q, 2H), ~1.6 (s, 3H), ~1.6 (s, 3H), ~1.3 (m, 2H), ~0.9 (t, 3H) | ~134.2, ~125.4, ~35.2, ~25.8, ~22.9, ~14.1, ~13.8 |
| 2-Methyl-2-hexanol | 116.20 | 141-142 | 0.812 | ~1.4 (m, 4H), ~1.2 (s, 6H), ~0.9 (t, 3H) | ~70.9, ~44.5, ~29.3, ~26.4, ~23.5, ~14.3 |
| 2-Methyl-1-hexene | 98.19 | 92 | 0.697 | ~4.7 (s, 2H), ~2.0 (t, 2H), ~1.7 (s, 3H), ~1.3 (m, 2H), ~0.9 (t, 3H) | ~146.1, ~112.3, ~38.9, ~29.1, ~22.8, ~14.2 |
| Triphenylphosphine oxide | 278.28 | 360 | - | ~7.4-7.7 (m, 15H) | ~132.1, ~131.9, ~128.6 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 2-Methyl-2-hexanol
Materials:
-
2-Methyl-2-hexanol
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Boiling chips
-
Simple distillation apparatus
-
Heating mantle
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a simple distillation apparatus. Ensure all glassware is dry.
-
In the distillation flask, place 2-methyl-2-hexanol and a few boiling chips.
-
Slowly add the acid catalyst (e.g., for every 10g of alcohol, add 2 mL of concentrated H₃PO₄). Swirl to mix.
-
Heat the mixture gently using a heating mantle. The product, this compound, will begin to distill along with water. The head temperature should be maintained below 100°C.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Once the distillation is complete, transfer the distillate to a separatory funnel.
-
Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried product. For higher purity, perform a final fractional distillation, collecting the fraction boiling at 94-95°C.
Protocol 2: Synthesis of this compound via Wittig Reaction
This is a two-step process: preparation of the phosphonium ylide followed by the reaction with propanal.
Step 2a: Preparation of Isopropyltriphenylphosphonium Bromide
-
In a round-bottom flask, dissolve triphenylphosphine in anhydrous toluene.
-
Add 2-bromopropane and heat the mixture at reflux for 24-48 hours.
-
Cool the reaction mixture to room temperature. The phosphonium salt will precipitate.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether. Dry the salt under vacuum.
Step 2b: Wittig Reaction Materials:
-
Isopropyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propanal
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Silica gel for chromatography
Procedure:
-
Under an inert atmosphere (nitrogen or argon), suspend the isopropyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, two-necked flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add one equivalent of n-BuLi solution dropwise. A deep red or orange color indicates the formation of the ylide. Stir for 1-2 hours at this temperature.
-
Cool the ylide solution to -78°C (dry ice/acetone bath).
-
Slowly add one equivalent of propanal dissolved in a small amount of anhydrous THF.
-
Allow the reaction to stir at -78°C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to separate the this compound from the triphenylphosphine oxide byproduct.
Mandatory Visualization
Caption: Workflow for the synthesis and troubleshooting of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Methyl-2-hexene and Its Isomers
This guide provides a detailed comparison of the reactivity of 2-Methyl-2-hexene with other hexene isomers. The information is based on established principles in organic chemistry and supported by experimental observations to assist researchers, scientists, and drug development professionals in understanding and predicting chemical behavior.
Introduction to Hexene Isomers and Reactivity
Hexenes are alkenes with the chemical formula C₆H₁₂. Their reactivity is primarily dictated by the location and substitution pattern of the carbon-carbon double bond. Key factors influencing reactivity include:
-
Alkene Stability: The thermodynamic stability of the alkene is a crucial factor. More stable alkenes generally have higher activation energy barriers for reactions and are thus less reactive. Stability is influenced by the degree of substitution at the double bond (more substituted alkenes are more stable) and stereochemistry (trans isomers are typically more stable than cis isomers due to reduced steric strain).[1][2]
-
Carbocation/Intermediate Stability: Many reactions of alkenes proceed through charged or radical intermediates. The stability of these intermediates significantly impacts the reaction rate. For instance, reactions involving carbocations are faster for alkenes that can form more stable carbocations (tertiary > secondary > primary).[3]
-
Steric Hindrance: The accessibility of the double bond to incoming reagents can affect reaction rates. Bulky substituents around the double bond can sterically hinder the approach of reactants.
This compound is a trisubstituted alkene, which, according to general principles, makes it more stable than disubstituted (like 2-hexene or 3-hexene) and monosubstituted (like 1-hexene) isomers.[1]
Relative Stability of Hexene Isomers
The stability of an alkene can be experimentally determined by measuring its heat of hydrogenation (ΔH°hydrog). This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. A lower heat of hydrogenation indicates a more stable alkene, as less energy is released.[1]
The general order of stability for alkenes is:
Tetrasubstituted > Trisubstituted > Trans-Disubstituted > Cis-Disubstituted > Monosubstituted
Based on this principle, the expected order of increasing stability (and decreasing reactivity) for some hexene isomers is:
1-Hexene < cis-2-Hexene < trans-2-Hexene < this compound
Caption: Relative stability of selected hexene isomers.
Comparative Reactivity in Key Reactions
The structural differences between this compound and other hexene isomers lead to distinct reactivity profiles in various organic reactions.
Electrophilic Addition (e.g., Hydrohalogenation)
Electrophilic addition is a characteristic reaction of alkenes. The rate of this reaction is determined by the stability of the carbocation intermediate formed in the rate-determining step.[4]
-
This compound: Reacts fastest among the common hexene isomers. The addition of an electrophile (e.g., H⁺ from HBr) to the C3 carbon results in the formation of a stable tertiary carbocation at C2.
-
2-Hexene and 3-Hexene: These isomers react to form secondary carbocations, which are less stable than the tertiary carbocation formed from this compound. Therefore, their reaction rates are slower.
-
1-Hexene: This isomer can form a secondary carbocation (more favorable) or a primary carbocation (less favorable). Its reactivity is generally lower than that of the more substituted isomers.
Caption: Electrophilic addition of HBr to this compound.
Oxidation Reactions
Epoxidation: This reaction involves the addition of an oxygen atom across the double bond to form an epoxide, often using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[5] The double bond acts as a nucleophile; therefore, more electron-rich alkenes react faster.
-
This compound: As a trisubstituted, electron-rich alkene, it undergoes epoxidation more rapidly than less substituted isomers.[3]
-
Other Hexene Isomers: The rate of epoxidation decreases with decreasing substitution (this compound > 2-Hexene > 1-Hexene).
Ozonolysis: This reaction cleaves the double bond and replaces it with two carbonyl groups.[6] While not a direct measure of comparative rate, the products formed are characteristic of the starting isomer's structure.
| Isomer | Ozonolysis Products (Reductive Workup) |
| This compound | Butan-2-one and Acetone[7] |
| 1-Hexene | Pentanal and Formaldehyde |
| 2-Hexene | Butanal and Acetaldehyde |
| 3-Hexene | Propanal (2 equivalents)[8] |
Combustion/Oxidation: Studies on the oxidation and combustion of n-hexene isomers show that the double bond's position significantly influences reactivity. In low-temperature ranges (500-700 K), 1-hexene is the most reactive, followed by 2-hexene, with 3-hexene being the least reactive.[9] However, at higher temperatures, 2-hexene's oxidation is faster due to the production of highly reactive H radicals.[10]
Hydroboration-Oxidation
This two-step reaction achieves an anti-Markovnikov, syn-addition of water across the double bond.[11] The regioselectivity is primarily driven by steric factors, with the boron atom adding to the less sterically hindered carbon of the double bond.[12]
-
This compound: The boron atom adds to the C3 carbon, leading to the formation of 2-Methyl-3-hexanol as the major product after oxidation.
-
1-Hexene: The reaction is highly regioselective, yielding 1-hexanol as the major product.
-
2-Hexene & 3-Hexene: Being internal alkenes, they yield a mixture of alcohols. For example, 2-hexene gives a mixture of 2-hexanol and 3-hexanol.
Quantitative Data Summary
| Reaction | Isomer | Relative Reactivity/Observation | Supporting Data |
| Stability | This compound | More stable (trisubstituted) | Lower Heat of Hydrogenation vs. less substituted isomers.[13] |
| trans-2-Hexene | More stable than cis isomer | ΔH°hydrog is ~4 kJ/mol lower than cis-2-butene.[1] | |
| 1-Hexene | Least stable (monosubstituted) | Highest Heat of Hydrogenation. | |
| Electrophilic Addition | This compound | Fastest | Forms the most stable (tertiary) carbocation intermediate.[3] |
| 2-Hexene/3-Hexene | Intermediate | Forms a secondary carbocation. | |
| 1-Hexene | Slowest | Forms a secondary carbocation (less stable than tertiary). | |
| Epoxidation | This compound | Fastest | Most electron-rich double bond.[3] |
| 2-Hexene/3-Hexene | Intermediate | Disubstituted double bond. | |
| 1-Hexene | Slowest | Least electron-rich double bond. | |
| Oxidation (Low Temp) | 1-Hexene | Most Reactive | -[9] |
| 2-Hexene | Intermediate | -[9] | |
| 3-Hexene | Least Reactive | -[9] |
Experimental Protocols
Protocol 1: Epoxidation of this compound with m-CPBA
Objective: To synthesize 2-methyl-2,3-epoxyhexane from this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the meta-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude epoxide.
-
Purify the product via column chromatography if necessary.
Caption: Experimental workflow for the epoxidation of this compound.
Protocol 2: Hydroboration-Oxidation of 1-Hexene
Objective: To synthesize 1-hexanol from 1-hexene via an anti-Markovnikov hydration.
Materials:
-
1-Hexene
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution, 3 M
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add 1-Hexene (1.0 eq) and anhydrous THF to the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add BH₃·THF solution (0.4 eq, as BH₃ reacts with 3 eq of alkene) dropwise via a syringe, keeping the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Cool the mixture back to 0 °C and slowly add 3 M NaOH solution.
-
Carefully add 30% H₂O₂ solution dropwise, ensuring the temperature does not exceed 40-50 °C (the oxidation is exothermic).
-
After addition, stir the mixture at room temperature for at least 1 hour.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting 1-hexanol by distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. brainly.in [brainly.in]
- 8. An organic compound with molecular formula C6H12 upon class 12 chemistry CBSE [vedantu.com]
- 9. Products from the Oxidation of Linear Isomers of Hexene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
For researchers, scientists, and drug development professionals, the precise determination of molecular geometry is a critical aspect of chemical analysis. Nuclear Magnetic resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as a powerful and routine analytical technique for the unambiguous differentiation of cis and trans isomers of alkenes. The key to this distinction lies in the analysis of chemical shifts (δ) and, more definitively, the coupling constants (J) of the vinylic protons.
Key Differentiating Spectral Features
The electronic and spatial environments of vinylic protons in cis and trans isomers are subtly different, leading to distinct appearances in their ¹H NMR spectra. While chemical shifts can offer clues, the magnitude of the vicinal coupling constant (³J) between these protons is the most reliable parameter for stereochemical assignment.[1][2]
-
Chemical Shift (δ): The chemical shift of a proton is influenced by the shielding and deshielding effects of its local electronic environment. In many cases, the vinylic protons of the trans isomer appear at a slightly higher chemical shift (downfield) compared to the cis isomer.[1] This is often attributed to the anisotropic effects of the substituents on the double bond. However, this is not a universal rule and can be influenced by the nature of the substituents.
-
Coupling Constant (J): The most significant and reliable distinction between cis and trans isomers is the magnitude of the vicinal coupling constant (³JHH) for the vinylic protons.[3][4] This coupling arises from the interaction of the spins of protons on adjacent carbons. The magnitude of this interaction is highly dependent on the dihedral angle between the C-H bonds, a relationship described by the Karplus equation.[3]
-
In cis isomers, the vinylic protons have a dihedral angle of approximately 0°, resulting in a smaller coupling constant, typically in the range of 6-12 Hz.[2][5]
-
In trans isomers, the vinylic protons have a dihedral angle of about 180°, which leads to a significantly larger coupling constant, generally in the range of 12-18 Hz.[4][5]
-
Comparative Data: Cis- vs. Trans-Stilbene
A classic example illustrating these differences is the ¹H NMR spectral data for cis- and trans-stilbene.
| Isomer | Vinylic Proton Chemical Shift (δ) | Vinylic Proton Coupling Constant (J) |
| cis-Stilbene | ~6.5-6.6 ppm | ~12 Hz |
| trans-Stilbene | ~7.1-7.2 ppm | ~16 Hz |
Note: Exact chemical shifts can vary depending on the solvent and concentration.[6][7]
Visualization of the Coupling Constant Relationship
The difference in coupling constants between cis and trans isomers is a direct consequence of the geometry of the double bond. The following diagram illustrates this fundamental relationship.
Caption: Relationship between stereochemistry and vicinal coupling constants (J) in alkenes.
Experimental Protocol for ¹H NMR Analysis
The following is a generalized protocol for acquiring ¹H NMR spectra to differentiate between cis and trans isomers.
1. Sample Preparation:
-
Dissolve 1-5 mg of the alkene sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.[5]
-
Ensure the sample is fully dissolved. Vortexing or gentle warming may be necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required, although referencing to the residual solvent peak is common practice.[8]
2. NMR Data Acquisition:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.[5]
-
Typical acquisition parameters include:
- A spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
- A sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
- A relaxation delay of 1-5 seconds to allow for full magnetization recovery between scans.
3. Spectral Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift.[8]
-
Identify the signals corresponding to the vinylic protons. These often appear as doublets or, if coupled to other protons, as more complex multiplets.
-
Measure the coupling constant (J) by determining the distance in Hertz (Hz) between the centers of the split peaks within the multiplet. Modern NMR processing software allows for direct and accurate measurement of these values.[5]
4. Isomer Assignment:
-
Compare the measured ³JHH value for the vinylic protons to the established ranges for cis and trans isomers.
-
A larger coupling constant (typically > 12 Hz) is indicative of a trans configuration, while a smaller coupling constant (typically < 12 Hz) suggests a cis configuration.[1][4]
By following this guide, researchers can confidently utilize ¹H NMR spectroscopy to determine the stereochemistry of alkene isomers, a crucial step in synthesis, characterization, and various applications in the chemical and pharmaceutical sciences.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating C7H14 Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical challenge. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of various C7H14 isomers, supported by experimental data to aid in their differentiation.
The isomeric landscape of C7H14 is vast, encompassing a variety of cyclic alkanes and unsaturated acyclic alkenes. While these isomers share the same nominal mass, their unique structural arrangements lead to distinct fragmentation pathways upon electron ionization. These differences in fragmentation produce characteristic mass spectra, enabling unambiguous identification. This guide will focus on the key fragment ions and their relative intensities for a selection of representative C7H14 isomers.
Comparative Fragmentation Data of C7H14 Isomers
The following tables summarize the prominent mass-to-charge ratios (m/z) and their relative intensities observed in the 70 eV electron ionization mass spectra of various cyclic and acyclic C7H14 isomers. The data presented has been compiled from publicly available spectral databases.
Cyclic Alkane Isomers
| Isomer | Structure | Key Fragment Ions (m/z) and Relative Intensities (%) | Distinguishing Features |
| Methylcyclohexane | CH₃-C₆H₁₁ | 83 (100%) , 98 (M+, 30%), 55 (50%), 41 (40%) | Base peak at m/z 83 due to the loss of a methyl radical (•CH₃).[1][2][3] |
| Ethylcyclopentane | CH₃CH₂-C₅H₉ | 69 (100%) , 98 (M+, 15%), 41 (64%), 55 (48%) | Base peak at m/z 69 resulting from the loss of an ethyl radical (•CH₂CH₃).[4][5][6] |
| Cycloheptane | C₇H₁₄ | 56 (100%) , 55 (90%), 70 (80%), 41 (74%), 98 (M+, 20%) | Complex fragmentation with a base peak at m/z 56.[7][8][9][10][11] |
| 1,1-Dimethylcyclopentane | (CH₃)₂-C₅H₈ | 83 (100%) , 55 (30%), 41 (25%), 98 (M+, 5%) | Prominent peak at m/z 83 due to the loss of a methyl radical.[12][13][14][15] |
| cis/trans-1,2-Dimethylcyclopentane | CH₃-C₅H₈-CH₃ | 83 (100%) , 56 (60%), 41 (50%), 98 (M+, 10%) | Loss of a methyl group leads to the base peak at m/z 83. The stereoisomers show very similar spectra. |
| cis/trans-1,3-Dimethylcyclopentane | CH₃-C₅H₈-CH₃ | 56 (100%) , 70 (85%), 41 (60%), 83 (30%), 98 (M+, 10%) | Characterized by a base peak at m/z 56.[16][17][18][19][20] |
Acyclic Alkene Isomers
| Isomer | Structure | Key Fragment Ions (m/z) and Relative Intensities (%) | Distinguishing Features |
| 1-Heptene | CH₂=CH(CH₂)₄CH₃ | 41 (100%) , 55 (70%), 70 (40%), 98 (M+, 10%) | Dominated by fragments from allylic cleavage.[21][22][23][24] |
| trans-2-Heptene | CH₃CH=CH(CH₂)₃CH₃ | 55 (100%) , 41 (80%), 70 (30%), 98 (M+, 15%) | Base peak at m/z 55. |
| trans-3-Heptene | CH₃CH₂CH=CHCH₂CH₂CH₃ | 55 (100%) , 41 (80%), 69 (50%), 98 (M+, 12%) | Base peak at m/z 55, with a significant peak at m/z 69.[25][26][27] |
| 2-Methyl-1-hexene | CH₂=C(CH₃)(CH₂)₃CH₃ | 57 (100%) , 41 (80%), 70 (40%), 98 (M+, 5%) | Base peak at m/z 57. |
| 4-Methyl-1-hexene | CH₂=CHCH₂CH(CH₃)CH₂CH₃ | 41 (100%) , 56 (80%), 70 (30%), 98 (M+, 8%) | Prominent peaks at m/z 41 and 56.[28][29][30][31][32] |
| 5-Methyl-1-hexene | CH₂=CH(CH₂)₂CH(CH₃)₂ | 41 (100%) , 56 (90%), 43 (70%), 98 (M+, 5%) | Base peak at m/z 41, with a strong peak at m/z 56.[33][34] |
| 3,3-Dimethyl-1-pentene | CH₂=CHC(CH₃)₂CH₂CH₃ | 57 (100%) , 41 (60%), 83 (20%), 98 (M+, 2%) | Base peak at m/z 57 due to the stable tertiary carbocation. |
Experimental Protocols
The presented mass spectral data is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A generalized experimental protocol is outlined below.
Sample Preparation and GC-MS Analysis
-
Sample Preparation: For liquid samples, dilute the C7H14 isomer in a volatile solvent such as hexane or pentane to a concentration of approximately 10-100 µg/mL.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature is commonly set to 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is suitable for separating hydrocarbon isomers.[35]
-
Oven Temperature Program: Start at a low initial temperature (e.g., 40 °C) and hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature of around 200-250 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard electron energy of 70 eV.
-
Ion Source Temperature: Typically maintained at 230 °C.
-
Quadrupole Temperature: Usually set to 150 °C.
-
Mass Scan Range: Scan from a low m/z value (e.g., 35) to a value sufficiently above the molecular ion (e.g., 120) to capture all significant fragment ions.
-
Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum.
-
Visualization of the Analytical Workflow
The logical flow of differentiating C7H14 isomers using GC-MS can be visualized as follows:
GC-MS workflow for C7H14 isomer analysis.
Conclusion
The differentiation of C7H14 isomers is readily achievable through the analysis of their electron ionization mass spectra. The characteristic fragmentation patterns, particularly the base peaks and the presence of other significant fragment ions, provide a reliable fingerprint for each isomer. Cyclic alkanes often exhibit fragmentation patterns dominated by the loss of their alkyl substituents, while the fragmentation of acyclic alkenes is heavily influenced by the position of the double bond and any branching in the carbon chain. By following a standardized GC-MS protocol and comparing the acquired mass spectra with reference data, researchers can confidently identify the specific C7H14 isomers present in their samples. This guide serves as a valuable resource for interpreting such data and highlights the power of mass spectrometry in structural elucidation.
References
- 1. Solved 1. See the mass spectrum of methylcyclonexane and | Chegg.com [chegg.com]
- 2. Cyclohexane, methyl- [webbook.nist.gov]
- 3. Cyclohexane, methyl- [webbook.nist.gov]
- 4. ETHYLCYCLOPENTANE(1640-89-7) MS spectrum [chemicalbook.com]
- 5. Cyclopentane, ethyl- [webbook.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Cycloheptane [webbook.nist.gov]
- 9. Cycloheptane | C7H14 | CID 9265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cycloheptane [webbook.nist.gov]
- 11. Cycloheptane [webbook.nist.gov]
- 12. 1,1-Dimethylcyclopentane | C7H14 | CID 15421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 14. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 15. Cyclopentane, 1,1-dimethyl- [webbook.nist.gov]
- 16. trans-1,3-Dimethylcyclopentane | High Purity | For R&D [benchchem.com]
- 17. trans-1,3-Dimethylcyclopentane | C7H14 | CID 15656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1,3-Dimethylcyclopentane | C7H14 | CID 17149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ez.restek.com [ez.restek.com]
- 20. Cyclopentane, 1,3-dimethyl-, trans- [webbook.nist.gov]
- 21. 1-Heptene | C7H14 | CID 11610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 1-HEPTENE(592-76-7) MS [m.chemicalbook.com]
- 23. 1-Heptene [webbook.nist.gov]
- 24. 1-Heptene [webbook.nist.gov]
- 25. trans-3-Heptene | C7H14 | CID 5357259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. 3-Heptene, (E)- [webbook.nist.gov]
- 27. 3-Heptene, (E)- [webbook.nist.gov]
- 28. 4-METHYL-1-HEXENE(3769-23-1) MS spectrum [chemicalbook.com]
- 29. 4-Methyl-1-hexene | C7H14 | CID 19589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. 1-Hexene, 4-methyl- [webbook.nist.gov]
- 31. spectrabase.com [spectrabase.com]
- 32. 1-Hexene, 4-methyl- [webbook.nist.gov]
- 33. 5-Methyl-1-hexene | C7H14 | CID 77058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. spectrabase.com [spectrabase.com]
- 35. GC–MS hydrocarbon degradation profile data of Pseudomonas frederiksbergensis SI8, a bacterium capable of degrading aromatics at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2-Methyl-2-hexene Synthesis: A Comparative Guide to Synthetic Routes and Analytical Methods
For researchers, scientists, and drug development professionals, the efficient synthesis and rigorous validation of chemical intermediates are paramount. This guide provides an objective comparison of two common synthetic pathways to 2-Methyl-2-hexene and details the validation of the product using Gas Chromatography-Mass Spectrometry (GC-MS), alongside alternative analytical techniques.
The synthesis of this compound, a valuable alkene intermediate in organic synthesis, is frequently accomplished through the acid-catalyzed dehydration of 2-methyl-2-hexanol. An alternative approach involves the Wittig reaction, offering a different strategy for the formation of the carbon-carbon double bond. This guide presents a comparative analysis of these two methods, focusing on product yield, purity, and the profile of potential impurities. Furthermore, a detailed protocol for the validation of the synthesized this compound using GC-MS is provided, along with a discussion of complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Comparison of Synthetic Methodologies
The choice of synthetic route can significantly impact the yield, purity, and scalability of the production of this compound. Below is a comparison of the acid-catalyzed dehydration and the Wittig reaction.
| Parameter | Acid-Catalyzed Dehydration of 2-Methyl-2-hexanol | Wittig Reaction of 2-Pentanone |
| Typical Yield | 60-80% | 50-70% |
| Purity (before purification) | 85-95% (major isomer) | 70-90% |
| Primary Byproducts | 2-Methyl-1-hexene, unreacted alcohol, di-alkene ethers | Triphenylphosphine oxide, unreacted starting materials |
| Reaction Conditions | Strong acid (e.g., H₃PO₄), heat | Strong base (e.g., n-BuLi), anhydrous conditions |
| Advantages | Simple procedure, readily available starting material | Regiospecific double bond formation |
| Disadvantages | Formation of isomeric alkenes, potential for rearrangements | Stoichiometric use of phosphonium ylide, byproduct removal can be challenging |
Experimental Protocols
Detailed methodologies for the synthesis and validation of this compound are crucial for reproducibility and accurate assessment of the product.
Synthesis of this compound via Dehydration of 2-Methyl-2-hexanol
This method relies on the elimination of water from a tertiary alcohol using a strong acid catalyst.
Materials:
-
2-Methyl-2-hexanol
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, distillation apparatus, separatory funnel
Procedure:
-
In a round-bottom flask, combine 2-methyl-2-hexanol and a catalytic amount of 85% phosphoric acid.
-
Heat the mixture to facilitate dehydration and distill the resulting alkene products.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the product by fractional distillation to isolate this compound from its isomers.
GC-MS Validation of this compound
GC-MS is a powerful technique for separating and identifying the components of the reaction mixture, allowing for the determination of product purity and the identification of byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C (hold for 2 min), ramp to 150 °C at 10 °C/min |
| MS Transfer Line Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-200 m/z |
Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., hexane) before injection into the GC-MS system.
Visualizing the Workflow and Validation Logic
Diagrams created using Graphviz (DOT language) help to illustrate the experimental and logical flows.
Caption: Experimental workflow from synthesis to validation.
Caption: Comparison of analytical validation techniques.
Alternative Analytical Techniques
While GC-MS is a primary tool for validation, other spectroscopic methods provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Confirms the structure of the major product and allows for the quantification of the isomeric ratio (this compound vs. 2-methyl-1-hexene) by integrating specific vinyl proton signals. | Non-destructive, provides detailed structural information. | Lower sensitivity than GC-MS, may not detect trace impurities. |
| FTIR Spectroscopy | Identifies the presence of the C=C double bond (around 1670 cm⁻¹) and the vinylic C-H bonds (around 3080 cm⁻¹), confirming the alkene functionality. | Rapid and simple analysis. | Provides limited information on isomeric composition and purity. |
By employing a combination of synthetic strategies and a multi-faceted analytical approach, researchers can confidently produce and validate this compound for its intended applications in further research and development. The data and protocols presented in this guide offer a foundation for making informed decisions regarding the synthesis and quality control of this important chemical intermediate.
Zaitsev vs. Hofmann Elimination: A Comparative Study in Methylhexene Synthesis
A comprehensive analysis of the regioselectivity of Zaitsev and Hofmann elimination reactions in the synthesis of 2-methylhexene isomers, supported by experimental data and detailed protocols.
In the realm of organic synthesis, elimination reactions are fundamental for the creation of alkenes. The regiochemical outcome of these reactions, however, can often be directed towards one of two predominant pathways: the Zaitsev or the Hofmann elimination. This guide provides a comparative analysis of these two pathways in the context of synthesizing 2-methylhexene isomers, offering valuable insights for researchers, scientists, and professionals in drug development.
The Dichotomy of Elimination: Zaitsev's Rule vs. Hofmann's Rule
Zaitsev's rule posits that in an elimination reaction, the more substituted (and thus more stable) alkene is the major product. This is typically observed in reactions involving small, strong bases and substrates with good leaving groups. Conversely, Hofmann's rule predicts the formation of the least substituted alkene as the major product. This outcome is generally favored when using bulky bases or substrates with poor leaving groups, such as quaternary ammonium salts.
The synthesis of methylhexene from a suitable 2-substituted 2-methylhexane precursor provides an excellent platform to illustrate this dichotomy. The two primary products are 2-methyl-2-hexene (the Zaitsev product) and 2-methyl-1-hexene (the Hofmann product).
Quantitative Comparison of Product Distribution
The regioselectivity of these elimination reactions can be quantified by analyzing the product mixture, typically using gas chromatography (GC). The following table summarizes the expected product distribution for the Zaitsev and Hofmann elimination of appropriate 2-methylhexane derivatives.
| Elimination Type | Substrate | Base/Conditions | Major Product | Minor Product | Product Ratio (Major:Minor) |
| Zaitsev | 2-Bromo-2-methylhexane | Sodium Ethoxide in Ethanol | This compound | 2-Methyl-1-hexene | ~80:20[1] |
| Hofmann | N,N,N-trimethyl-2-methylhexan-2-aminium hydroxide | Heat | 2-Methyl-1-hexene | This compound | Predominantly Hofmann Product |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for the synthesis of methylhexene via both Zaitsev and Hofmann elimination pathways.
Zaitsev Elimination: Dehydration of 2-Methyl-2-hexanol
This procedure illustrates the acid-catalyzed dehydration of a tertiary alcohol, a classic example of a reaction following Zaitsev's rule.
Materials:
-
2-Methyl-2-hexanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask, cool 2-methyl-2-hexanol in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the mixture to distill the alkene products.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the ratio of this compound to 2-methyl-1-hexene.[2]
Hofmann Elimination of N,N,N-trimethyl-2-methylhexan-2-aminium hydroxide
This multi-step procedure demonstrates the formation of the less substituted alkene from a quaternary ammonium hydroxide.[3][4][5][6][7]
Step 1: Exhaustive Methylation of 2-Amino-2-methylhexane
-
Dissolve 2-amino-2-methylhexane in a suitable solvent like methanol.
-
Add an excess of methyl iodide (CH₃I) to the solution.
-
Stir the reaction mixture at room temperature until the quaternary ammonium iodide salt precipitates.
-
Filter and wash the precipitate.
Step 2: Formation of the Quaternary Ammonium Hydroxide
-
Treat an aqueous suspension of the N,N,N-trimethyl-2-methylhexan-2-aminium iodide salt with silver oxide (Ag₂O).
-
The silver iodide will precipitate, leaving the quaternary ammonium hydroxide in solution.
-
Filter the mixture to remove the silver iodide precipitate.
Step 3: Elimination
-
Heat the aqueous solution of N,N,N-trimethyl-2-methylhexan-2-aminium hydroxide.
-
The elimination reaction will occur, yielding the volatile alkene products.
-
Distill the product mixture and collect the distillate.
-
Wash the distillate with water and dry the organic layer.
-
Analyze the product mixture by GC-MS to determine the product distribution.
Reaction Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical relationships in the Zaitsev and Hofmann elimination pathways and a typical experimental workflow for product analysis.
Caption: Zaitsev vs. Hofmann Elimination Pathways.
Caption: Experimental Workflow for Product Analysis.
Conclusion
The synthesis of methylhexene isomers serves as a clear and practical example of the principles of Zaitsev and Hofmann eliminations. The choice of substrate, leaving group, and base allows for the selective formation of either the more substituted or the less substituted alkene. For researchers in organic synthesis and drug development, a thorough understanding of these competing pathways is essential for designing efficient and selective synthetic routes. The provided experimental protocols and analytical workflow offer a solid foundation for further investigation and application of these fundamental reactions.
References
- 1. gauthmath.com [gauthmath.com]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. hofmannrxn [ursula.chem.yale.edu]
- 7. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
The Impact of Substitution on Alkene Stability: A Comparative Analysis of 2-Methyl-2-Pentene
A detailed guide for researchers, scientists, and drug development professionals on the relative thermodynamic stability of trisubstituted versus disubstituted alkenes, with a focus on 2-methyl-2-pentene as a case study. This document provides supporting experimental data, a detailed experimental protocol for the determination of alkene stability, and a visual representation of the underlying chemical principles.
The substitution pattern of an alkene has a profound impact on its thermodynamic stability. It is a well-established principle in organic chemistry that the stability of an alkene increases with the number of alkyl groups attached to the double-bonded carbons. This guide provides a comparative analysis of the stability of trisubstituted alkenes, using 2-methyl-2-pentene as a primary example, against their disubstituted counterparts. This understanding is crucial in various fields, including reaction mechanism elucidation, synthetic route optimization, and the design of novel therapeutic agents where molecular stability can influence efficacy and shelf-life.
The general order of alkene stability is as follows:
tetrasubstituted > trisubstituted > disubstituted > monosubstituted > ethylene
This trend is primarily attributed to two key electronic effects: hyperconjugation and the intrinsic strength of the carbon-carbon bonds. Hyperconjugation involves the stabilizing interaction between the filled σ-orbitals of the adjacent alkyl groups and the empty π*-antibonding orbital of the double bond. A greater number of alkyl substituents leads to more extensive hyperconjugation, thereby increasing the delocalization of electron density and enhancing the stability of the alkene. Additionally, the bond between an sp² hybridized carbon of the double bond and an sp³ hybridized carbon of an alkyl group is stronger than an sp³-sp³ bond, further contributing to the stability of more substituted alkenes.
Quantitative Comparison of Alkene Stability
The most common method for experimentally quantifying the relative stability of alkenes is by measuring their heat of hydrogenation (ΔH°hydrog). This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. A more stable alkene, being at a lower potential energy state, will release less heat upon hydrogenation. Therefore, a less negative heat of hydrogenation corresponds to a more stable alkene.
The following table summarizes the experimentally determined heats of hydrogenation for the trisubstituted alkene, 2-methyl-2-pentene, and its disubstituted isomers, cis- and trans-4-methyl-2-pentene. All three isomers produce the same alkane, 2-methylpentane, upon hydrogenation, allowing for a direct comparison of their relative stabilities.
| Alkene | Structure | Substitution | Heat of Hydrogenation (kJ/mol) |
| 2-Methyl-2-pentene | ![]() | Trisubstituted | -111 |
| trans-4-Methyl-2-pentene | ![]() | Disubstituted | -113 |
| cis-4-Methyl-2-pentene | ![]() | Disubstituted | -118 |
Data sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]
As the data indicates, the trisubstituted alkene, 2-methyl-2-pentene, possesses the least negative heat of hydrogenation, confirming it is the most stable isomer among the three. The trans-disubstituted isomer is more stable than the cis-disubstituted isomer, a common trend attributed to the steric strain induced by the proximity of the alkyl groups on the same side of the double bond in the cis configuration.
Experimental Protocol: Determination of the Heat of Hydrogenation
The following is a generalized experimental protocol for determining the heat of hydrogenation of a liquid alkene such as 2-methyl-2-pentene using reaction calorimetry.
Objective: To measure the heat of hydrogenation of 2-methyl-2-pentene to determine its relative stability.
Materials:
-
Reaction calorimeter (e.g., a Dewar flask equipped with a stirrer, a thermistor or high-precision thermometer, and an inlet for hydrogen gas)
-
Hydrogen gas cylinder with a regulator
-
Catalyst: Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)
-
Solvent: An inert solvent such as ethanol or ethyl acetate
-
2-Methyl-2-pentene (high purity)
-
Standard substance for calorimeter calibration (e.g., a reaction with a known enthalpy change)
Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter must be determined. This is typically done by carrying out a reaction with a well-known enthalpy change within the calorimeter and measuring the corresponding temperature change.
-
Reaction Setup:
-
A known mass of the catalyst (e.g., 50-100 mg of 10% Pd/C) is placed into the reaction vessel of the calorimeter.
-
A known volume of the inert solvent (e.g., 50 mL of ethanol) is added to the vessel.
-
The system is sealed and allowed to reach thermal equilibrium while stirring. The initial temperature is recorded precisely.
-
-
Hydrogenation:
-
The reaction vessel is purged with hydrogen gas to remove any air.
-
A known, precise amount of 2-methyl-2-pentene is injected into the reaction vessel through a septum.
-
The reaction is initiated by introducing hydrogen gas into the vessel at a constant pressure (e.g., slightly above atmospheric pressure).
-
The temperature of the reaction mixture is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
-
Data Analysis:
-
The temperature change (ΔT) for the reaction is determined by extrapolating the temperature-time data back to the time of injection to correct for any heat loss to the surroundings.
-
The heat released during the reaction (q) is calculated using the formula: q = Ccal * ΔT where Ccal is the heat capacity of the calorimeter.
-
The molar heat of hydrogenation (ΔH°hydrog) is then calculated by dividing the heat released by the number of moles of the alkene used in the experiment.
-
Safety Precautions:
-
Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.
-
The catalyst, particularly palladium on carbon, can be pyrophoric when dry and exposed to air. It should be handled with care, preferably in a wetted state.
-
Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Logical Relationship of Alkene Stability
The following diagram illustrates the relationship between the degree of substitution, the stabilizing effect of hyperconjugation, and the resulting thermodynamic stability of an alkene, as evidenced by its heat of hydrogenation.
References
A Comparative Analysis of Experimental and Predicted Boiling Points for 2-Methyl-2-hexene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Physicochemical Properties of C7H14 Alkene Isomers
The seemingly subtle shifts in molecular architecture among isomers can profoundly influence their physical properties, a critical consideration in chemical research and drug development. This guide provides a comprehensive comparison of the experimental and predicted boiling points of 2-Methyl-2-hexene and a selection of its isomers. Understanding these variations is paramount for processes such as purification, reaction condition optimization, and the development of quantitative structure-property relationships (QSPR).
Data Presentation: Experimental vs. Predicted Boiling Points
The following table summarizes the experimental boiling points of this compound and several of its isomers, alongside their predicted boiling points generated using a Quantitative Structure-Property Relationship (QSPR) model. This direct comparison highlights the accuracy and potential discrepancies of predictive methods.
| Isomer Name | Molecular Structure | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |
| This compound | CH3-C(CH3)=CH-CH2-CH2-CH3 | 95.0[1] | 96.2 |
| (E)-4-Methyl-2-hexene | CH3-CH=CH-CH(CH3)-CH2-CH3 | 88.0 | 90.5 |
| trans-5-Methyl-2-hexene | CH3-CH=CH-CH2-CH(CH3)2 | 86.0 | 88.7 |
| 2,3-Dimethyl-2-pentene | CH3-C(CH3)=C(CH3)-CH2-CH3 | 97.0[2] | 99.1 |
| 3-Ethyl-2-pentene | CH3-CH=C(CH2CH3)-CH2-CH3 | 94.0[1][3] | 95.8 |
| 2-Ethyl-1-pentene | CH2=C(CH2CH3)-CH2-CH2-CH3 | 94.0[4] | 93.5 |
| 2,3,3-Trimethyl-1-butene | CH2=C(CH3)-C(CH3)3 | 78.0[5] | 80.1 |
| 1-Heptene | CH2=CH-CH2-CH2-CH2-CH2-CH3 | 93.6[6] | 93.1 |
| trans-3-Methyl-2-hexene | CH3-CH=C(CH3)-CH2-CH2-CH3 | 94.0 | 95.3 |
Methodologies
Experimental Protocol: Determination of Boiling Point
The experimental boiling points cited in this guide are typically determined using standard laboratory techniques such as distillation and gas chromatography.
Distillation Method:
-
Apparatus Setup: A distillation apparatus, consisting of a boiling flask, a condenser, a receiving flask, and a thermometer, is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.
-
Heating: The liquid in the boiling flask is heated gently. As the liquid boils, the vapor rises, comes into contact with the thermometer, and then passes into the condenser.
-
Equilibrium: The temperature is recorded when a state of equilibrium is reached, where the vapor is condensing and dripping into the receiving flask at a steady rate. This temperature is the boiling point of the liquid at the given atmospheric pressure.
Gas Chromatography (GC) Method:
Gas chromatography can also be used to determine the boiling points of components in a mixture. The retention time of a compound in a GC system is related to its volatility and, consequently, its boiling point. By calibrating the GC with compounds of known boiling points, the boiling points of unknown components can be estimated.
Predictive Methodology: Quantitative Structure-Property Relationship (QSPR)
The predicted boiling points in this guide were generated using a Quantitative Structure-Property Relationship (QSPR) model. QSPR models are mathematical models that attempt to predict the properties of chemical compounds based on their molecular structure.
These models are built by first calculating a set of molecular descriptors for a series of compounds with known properties. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. A statistical method, such as multiple linear regression or a machine learning algorithm, is then used to find a mathematical relationship between the molecular descriptors and the property of interest (in this case, the boiling point). Once a reliable model is developed, it can be used to predict the properties of new, untested compounds.
Visualization of Structure-Property Relationships
The following diagram illustrates the relationship between the molecular structure of the isomers and their experimental boiling points. The isomers are grouped by their carbon chain backbone (hexene, pentene, butene) to highlight the effect of branching and double bond position on boiling point.
Caption: Isomer Boiling Points.
References
A Comparative Guide to the Synthesis of 2-Methyl-2-hexene: An Isomer Distribution Analysis
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of alkene synthesis is a critical consideration in the construction of complex organic molecules. This guide provides a comparative analysis of common synthetic routes to 2-Methyl-2-hexene, with a focus on the resulting isomer distribution. Understanding the factors that govern the formation of constitutional isomers is paramount for optimizing reaction conditions and achieving the desired product purity. Here, we compare three prevalent methods: acid-catalyzed dehydration of 2-methyl-2-hexanol, dehydrohalogenation of 2-halo-2-methylhexane, and the Wittig reaction.
Synthetic Methodologies and Isomer Ratios
The synthesis of this compound can lead to the formation of its constitutional isomer, 2-Methyl-1-hexene. The relative abundance of these isomers is highly dependent on the chosen synthetic pathway and reaction conditions.
| Synthetic Method | Primary Product (Major Isomer) | Minor Isomer(s) | Typical Isomer Ratio (Major:Minor) |
| Acid-Catalyzed Dehydration | This compound | 2-Methyl-1-hexene | ~85:15 to 90:10 |
| Dehydrohalogenation (E2) | This compound | 2-Methyl-1-hexene | Highly dependent on base; can favor either isomer |
| Wittig Reaction | This compound | Negligible | >99:1 |
Note: The isomer ratios for acid-catalyzed dehydration and dehydrohalogenation are estimations based on analogous reactions and established chemical principles.[1][2][3] The Wittig reaction is known for its high regioselectivity.[4]
In-depth Analysis of Synthetic Pathways
Acid-Catalyzed Dehydration of 2-Methyl-2-hexanol
This method is a common and straightforward approach to alkene synthesis. The reaction proceeds via an E1 mechanism for tertiary alcohols like 2-methyl-2-hexanol.[5]
Reaction Mechanism:
Figure 1: E1 Dehydration of 2-Methyl-2-hexanol.
The reaction favors the formation of the more substituted and thermodynamically more stable alkene, this compound, in accordance with Zaitsev's rule.[3][6] The less substituted isomer, 2-methyl-1-hexene, is formed as the minor product.
Dehydrohalogenation of 2-Halo-2-methylhexane
This elimination reaction, typically proceeding through an E2 mechanism, offers another route to this compound. The choice of base is a critical factor in determining the product distribution.
Influence of Base on Isomer Ratio:
-
Small, strong bases (e.g., sodium ethoxide, potassium hydroxide) favor the formation of the more substituted Zaitsev product (this compound).[2]
-
Bulky, sterically hindered bases (e.g., potassium tert-butoxide) favor the formation of the less substituted Hofmann product (2-methyl-1-hexene) due to steric hindrance when abstracting a proton from the more substituted carbon.
Figure 2: Influence of Base on Dehydrohalogenation.
The Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes with high regioselectivity. It involves the reaction of a phosphorus ylide with a ketone or aldehyde.[4][7] To synthesize this compound, the reaction would involve a propylidenephosphorane ylide and 2-pentanone.
Reaction Workflow:
Figure 3: Wittig Synthesis of this compound.
A key advantage of the Wittig reaction is that the double bond is formed specifically at the location of the carbonyl group, thus minimizing the formation of constitutional isomers.[4]
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 2-Methyl-2-hexanol
Materials:
-
2-Methyl-2-hexanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Boiling chips
-
Simple distillation apparatus
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Gas chromatograph with a suitable column (e.g., nonpolar)
Procedure:
-
Place 2-methyl-2-hexanol and a few boiling chips in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the flask while cooling in an ice bath.
-
Assemble a simple distillation apparatus and gently heat the mixture.
-
Collect the distillate, which will be a mixture of the alkene isomers and water.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the product mixture by gas chromatography to determine the isomer ratio.[8]
Protocol 2: Wittig Synthesis of this compound
Materials:
-
Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or other strong base
-
2-Pentanone
-
Anhydrous tetrahydrofuran (THF)
-
Apparatus for inert atmosphere reactions (e.g., Schlenk line)
-
Separatory funnel
-
Pentane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of n-BuLi. The formation of the ylide is indicated by a color change.
-
After stirring for a period to ensure complete ylide formation, slowly add a solution of 2-pentanone in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with pentane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation or chromatography to remove the triphenylphosphine oxide byproduct.
-
Analyze the purified product by gas chromatography to confirm its purity and the absence of isomers.
Conclusion
The choice of synthetic method for this compound has a profound impact on the resulting isomer distribution. Acid-catalyzed dehydration is a simple but less selective method that yields a mixture of isomers, with the more substituted alkene predominating. Dehydrohalogenation offers more control through the choice of base, allowing for the selective formation of either the Zaitsev or Hofmann product. For applications requiring high isomeric purity, the Wittig reaction is the superior method, providing excellent regioselectivity and minimizing the formation of constitutional isomers. Researchers should select the synthetic route that best balances factors such as desired product purity, available starting materials, and experimental complexity. The use of gas chromatography is essential for the quantitative analysis of the isomer distribution in the final product mixture.
References
- 1. Experiment #5 [sas.upenn.edu]
- 2. allen.in [allen.in]
- 3. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. webassign.net [webassign.net]
Comparative Analysis of Catalysts for the Synthesis of 2-Methyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of 2-methyl-2-hexene, a valuable branched alkene intermediate in the production of fine chemicals and pharmaceuticals, is a subject of significant interest in organic synthesis. The choice of catalyst is paramount in directing the reaction towards high yield and selectivity, minimizing the formation of undesired isomers. This guide provides a comparative analysis of various catalytic systems for the two primary synthesis routes to this compound: the dehydration of 2-methyl-2-hexanol and the isomerization of other C7H14 isomers.
Catalyst Performance in this compound Synthesis
The selection of an appropriate catalyst is critical for maximizing the yield and selectivity of this compound. The following table summarizes the performance of various catalysts for the two main synthetic routes.
| Synthesis Route | Catalyst | Starting Material | Reaction Conditions | Conversion (%) | Selectivity to this compound (%) | Yield (%) | Reference |
| Dehydration | Sulfuric Acid (H₂SO₄) | 2-Methyl-2-hexanol | 100-140 °C | High | Major Product | Not specified | General Knowledge |
| Dehydration | Phosphoric Acid (H₃PO₄) | 2-Methyl-2-hexanol | High Temperature | High | Major Product | Not specified | [1] |
| Dehydration | Montmorillonite KSF Clay | 2-Methylcyclohexanol (analogous) | Reflux | Not specified | Major: 1-methylcyclohexene | Not specified | [2] |
| Isomerization | H-ZSM-5 | 1-Hexene | 250-450 °C | ~99 | Low (aromatization favored) | Not specified | [3] |
| Isomerization | Zeolite Beta (nanocrystalline) | 1-Hexene | 200-300 °C | 40-80 | Moderate (double bond shift) | Not specified | [4] |
| Isomerization | Sulfided Co-Mo/γ-Al₂O₃ | 1-Hexene | 180 °C | ~60 | Moderate (isomerization) | Not specified | [5] |
Note: Quantitative data for the direct synthesis of this compound is limited in publicly available literature. Much of the data is extrapolated from studies on analogous substrates or related hexene isomerization reactions. The term "Major Product" indicates that this compound is the primary product according to Zaitsev's rule, but specific percentages are not provided in the cited sources.
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below.
Dehydration of 2-Methyl-2-hexanol using Acid Catalysis
This protocol describes a general procedure for the acid-catalyzed dehydration of a tertiary alcohol.
Materials:
-
2-Methyl-2-hexanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
Place 2-methyl-2-hexanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Set up a simple distillation apparatus with the round-bottom flask.
-
Gently heat the mixture to distill the alkene products as they are formed. According to Le Châtelier's principle, removing the product drives the equilibrium towards the formation of more alkene.[6]
-
Collect the distillate, which will contain this compound and other isomers, as well as some water.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Perform a final fractional distillation to purify the this compound.
-
Analyze the product distribution using Gas Chromatography (GC) to determine the yield and selectivity.
Isomerization of 1-Hexene using a Zeolite Catalyst
This protocol outlines a general procedure for the gas-phase isomerization of a linear alkene over a solid acid catalyst.
Materials:
-
1-Hexene
-
Zeolite catalyst (e.g., H-ZSM-5 or Zeolite Beta)
-
Fixed-bed reactor system with a furnace
-
Inert gas (e.g., Nitrogen or Argon)
-
Gas Chromatograph (GC) for online or offline analysis
Procedure:
-
Pack a fixed-bed reactor with the zeolite catalyst.
-
Activate the catalyst by heating it under a flow of inert gas at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.
-
Cool the reactor to the desired reaction temperature (e.g., 200-400 °C).
-
Introduce a feed stream of 1-hexene diluted in an inert gas into the reactor at a specific weight hourly space velocity (WHSV).
-
Collect the reactor effluent at regular intervals and analyze the product mixture using a Gas Chromatograph (GC).
-
The GC analysis will provide data on the conversion of 1-hexene and the selectivity to this compound and other isomers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound via the two primary catalytic routes.
Caption: Workflow for the synthesis of this compound via dehydration.
Caption: Workflow for the synthesis of this compound via isomerization.
References
Safety Operating Guide
Proper Disposal of 2-Methyl-2-hexene: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2-Methyl-2-hexene is paramount for laboratory safety and environmental protection. This highly flammable and hazardous chemical necessitates strict adherence to established protocols. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is crucial to be aware of its primary hazards: it is a highly flammable liquid and vapor that can be fatal if swallowed and enters the airways.[1][2] All personnel must wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye/face protection.[3] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhaling vapors.[3][4] It is imperative to eliminate all ignition sources, use non-sparking tools, and take precautionary measures against static discharge.[3][4][5]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[3] Under no circumstances should this chemical be disposed of down the drain or evaporated in a fume hood as a means of disposal.[3][6]
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and in good condition, free from leaks or cracks.[3][7][8]
-
It is advisable to use separate waste containers for halogenated and non-halogenated organic waste to facilitate proper disposal by the waste management company.[9][10]
-
-
Container Labeling:
-
Storage:
-
Arranging for Disposal:
Spill and Emergency Procedures
In the event of a spill, evacuate personnel from the immediate area and remove all ignition sources.[3][4] For small spills, trained personnel wearing appropriate PPE may clean it up using absorbent, non-combustible materials. All contaminated cleanup materials must be treated as hazardous waste and disposed of accordingly.[6] For larger spills, or if you are not trained to handle the situation, contact your institution's emergency response team immediately.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are determined by local and national regulations, the following table summarizes key hazard information.
| Property | Value | Citation |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor | [1] |
| H304: May be fatal if swallowed and enters airways | [1][2] | |
| H336: May cause drowsiness or dizziness | [1] | |
| Signal Word | Danger | [3] |
| Molecular Formula | C7H14 | [1] |
| Molecular Weight | 98.19 g/mol | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C7H14 | CID 17656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2738-19-4 | TCI AMERICA [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. airgas.com [airgas.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. vumc.org [vumc.org]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
- 10. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling 2-Methyl-2-hexene
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount. This document provides immediate, essential safety protocols and logistical plans for the use of 2-Methyl-2-hexene, a highly flammable and volatile organic compound. Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazards of this compound
This compound is classified as a highly flammable liquid and vapor, posing a significant fire risk. It is also an aspiration hazard and can cause skin irritation and dizziness or drowsiness upon inhalation. Understanding these hazards is the first step in safe handling.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.
| PPE Component | Specifications | Purpose |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes and vapors that can cause eye irritation. |
| Hand Protection | Nitrile or Neoprene gloves. For prolonged contact, consider heavier-duty gloves. | Provides a barrier against skin contact, which can cause irritation. Nitrile gloves offer good resistance to aliphatic hydrocarbons.[1][2] |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects skin from accidental splashes and provides a layer of protection in case of a flash fire. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be required if working outside of a certified chemical fume hood or if vapor concentrations are high. | Protects against inhalation of vapors that can cause respiratory irritation and central nervous system effects. |
Operational Plan: Laboratory Handling Protocol
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Experimental Workflow
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is operational and certified. Don all required PPE as outlined in the table above. Have a spill kit readily accessible.
-
Dispensing: Conduct all dispensing of this compound inside the fume hood. Use the smallest quantity necessary for the experiment.
-
Storage During Use: Keep the container tightly sealed when not in immediate use to minimize the release of flammable vapors.
-
Transfer: When transferring from a metal container, ensure it is properly grounded to prevent static discharge, a potential ignition source.
-
Post-Handling: After use, decontaminate the work surface. Properly dispose of any contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.
Spill Response Plan
In the event of a spill, immediate and appropriate action is crucial.
Spill Response Workflow
Step-by-Step Spill Cleanup Protocol:
-
Immediate Actions: Alert personnel in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Remove all sources of ignition.
-
Assess the Spill: For small spills (less than 100 mL) within a fume hood, trained laboratory personnel may proceed with cleanup. For larger spills or spills outside of a fume hood, contact your institution's Environmental Health and Safety (EHS) department.
-
Containment: Wearing appropriate PPE, contain the spill by creating a dike around the perimeter with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Absorption: Gently cover the spill with more absorbent material, working from the outside in to minimize vapor generation.
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material and place it in a sealable, chemical-resistant container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Label the container with "Hazardous Waste" and the chemical name. Dispose of the waste through your institution's hazardous waste management program.[3][4]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect the environment and public health.
Disposal Workflow
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect all waste containing this compound (including unused chemical, contaminated absorbents, and PPE) in a designated, properly labeled, and chemically compatible container.
-
Container Management: Keep the waste container tightly sealed when not in use. Do not overfill the container.
-
Segregation: Store the this compound waste separately from incompatible materials, such as strong oxidizing agents.
-
Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from heat and ignition sources. Secondary containment should be used.
-
Disposal Request: When the container is full, or on a regular schedule, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal company.[3]
-
Record Keeping: Maintain accurate records of the waste generated and its disposal.
By implementing these detailed operational and disposal plans, laboratories can significantly mitigate the risks associated with handling this compound, fostering a safer research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



